molecular formula C26H34O12 B15594885 Tanegoside

Tanegoside

Cat. No.: B15594885
M. Wt: 538.5 g/mol
InChI Key: WMABCPOXSNGIJO-ABXNQLLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanegoside is a useful research compound. Its molecular formula is C26H34O12 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)-[(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1

InChI Key

WMABCPOXSNGIJO-ABXNQLLSSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to C21 Steroidal Glycosides from Cynanchum stauntonii

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "tanegoside" did not yield specific results, suggesting a potential misspelling or a term not widely indexed. However, extensive research into related compounds, particularly C21 steroidal glycosides, has pointed towards a group of compounds isolated from Cynanchum stauntonii. This technical guide will focus on these compounds, which align with the likely interest of the query, detailing their discovery, biological activities, and the methodologies employed in their characterization. The primary compounds of interest discussed herein are newly identified C21 steroidal glycosides, including stauntosides L, M, and N.

Cynanchum stauntonii, a plant used in traditional Chinese medicine, is the source of these C21 steroidal glycosides.[1] The roots of this plant have been found to contain a variety of these compounds, which have demonstrated significant biological activities, particularly in the realm of cancer research.[1][2]

Discovery and Origin

Recent phytochemical investigations of the roots of Cynanchum stauntonii have led to the isolation and identification of several new C21 steroidal glycosides. Notably, three new compounds have been named stauntoside L, M, and N.[1][3] These discoveries were the result of ongoing efforts to characterize the chemical constituents and bioactive properties of this medicinal plant.[1] The isolation was performed on the 95% ethanol (B145695) extract of the plant's roots.[1][3]

Quantitative Data on Biological Activity

The biological activities of the isolated C21 steroidal glycosides have been evaluated, with a focus on their cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay. One of the identified compounds, referred to as compound 4 in a study, demonstrated notable inhibitory activities.[2]

CompoundCell LineIC50 (µM)
Compound 4A549 (Lung Carcinoma)26.82
HepG2 (Hepatocellular Carcinoma)12.24
4T1 (Breast Cancer)44.12

Table 1: Cytotoxicity of a C21 steroidal glycoside (Compound 4) isolated from Cynanchum stauntonii.[2]

Experimental Protocols

Isolation of C21 Steroidal Glycosides

The general procedure for the isolation of stauntosides and related C21 steroidal glycosides from the roots of Cynanchum stauntonii is as follows:

  • Extraction: The dried and powdered roots of Cynanchum stauntonii are extracted with 95% ethanol.[1][3]

  • Fractionation: The crude ethanol extract is then subjected to various chromatographic techniques to separate the complex mixture into fractions.

  • Purification: Individual compounds are purified from the enriched fractions using repeated column chromatography and preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structures of the isolated compounds were determined through a combination of spectroscopic and chemical methods:[1][3]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the compounds.[1][3]

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance spectroscopy are employed to elucidate the detailed chemical structure, including the stereochemistry of the steroidal aglycone and the sequence and linkage of the sugar moieties.[1][3]

  • Chemical Methods: Acid hydrolysis is performed to break the glycosidic bonds and identify the constituent monosaccharides.

Signaling Pathways and Mechanism of Action

While detailed signaling pathway diagrams for these specific stauntosides are not yet available in the literature, preliminary mechanistic studies on compound 4 indicate that its cytotoxic effects are mediated through the induction of apoptosis in HepG2 cells.[2]

Key observations include:

  • Cell Cycle Arrest: The compound was found to induce G1 phase arrest in the cell cycle.[2]

  • Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins such as caspases-3, -9, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2]

This suggests that the apoptotic pathway is a primary mechanism through which these C21 steroidal glycosides exert their anticancer effects.

Visualizations

Experimental Workflow for Isolation and Characterization

experimental_workflow plant_material Dried Roots of Cynanchum stauntonii extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_compounds Pure C21 Steroidal Glycosides purification->pure_compounds structural_elucidation Structural Elucidation (NMR, MS) pure_compounds->structural_elucidation bioactivity_assay Bioactivity Assays (e.g., MTT) pure_compounds->bioactivity_assay data_analysis Data Analysis bioactivity_assay->data_analysis

Caption: Workflow for the isolation and characterization of C21 steroidal glycosides.

Proposed Apoptotic Signaling Pathway

apoptotic_pathway compound C21 Steroidal Glycoside (e.g., Compound 4) cell_cycle G1 Phase Arrest compound->cell_cycle bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by a C21 steroidal glycoside.

References

An In-depth Technical Guide to Tanegoside and the Phytochemical Landscape of Tanacetum vulgare

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into Tanegoside-producing plant species. Our investigation reveals that "this compound" is a recognized lignan (B3055560) glycoside isolated from Tinospora sinensis. However, the available scientific literature on this specific compound is currently limited, precluding an in-depth guide with extensive quantitative data and detailed experimental protocols.

Given the phonetic similarity and the potential for terminological confusion, this guide offers a comprehensive technical overview of the phytochemicals found in Tanacetum vulgare (Common Tansy), a plant with a rich and extensively studied chemical profile. This section is designed to meet the core requirements of an in-depth technical guide, including data presentation, detailed methodologies, and pathway visualizations.

Part 1: this compound from Tinospora sinensis

This compound is a lignan glycoside that has been identified in the stems of Tinospora sinensis (Menispermaceae family).[1][2] Lignans (B1203133) are a large group of polyphenolic compounds derived from the phenylpropanoid pathway, known for their diverse biological activities. While this compound has been structurally characterized, comprehensive data regarding its quantitative yield, specific bioactivities, and biosynthetic pathway are not extensively detailed in currently available scientific literature.

An extraction and isolation protocol for a range of compounds from Tinospora sinensis stems has been described, which led to the characterization of this compound among other constituents.[3] The general process involved refluxing the dried stems with methanol (B129727), followed by liquid-liquid partitioning and chromatographic separation.[3]

The biosynthesis of lignan glycosides, in general, starts from the phenylpropanoid pathway, leading to monolignols like coniferyl alcohol.[4][5] These precursors undergo oxidative coupling, often directed by dirigent proteins, to form the basic lignan backbone, which is then further modified by enzymes such as reductases and dehydrogenases.[4][6] The final step involves glycosylation, where a sugar moiety is attached to the lignan aglycone by a glycosyltransferase.[4][6] The specific enzymes and intermediates in the biosynthetic pathway leading to this compound have not yet been fully elucidated.

Due to the limited specific data on this compound, the remainder of this guide will focus on the well-documented phytochemistry of Tanacetum vulgare.

Part 2: Phytochemicals of Tanacetum vulgare (Common Tansy)

Tanacetum vulgare is a perennial herbaceous plant of the Asteraceae family, renowned for its diverse array of secondary metabolites, primarily terpenoids and flavonoids, which contribute to its medicinal and aromatic properties.

Data Presentation: Quantitative Analysis of Major Phytochemicals in Tanacetum vulgare

The chemical composition of T. vulgare can vary significantly based on geographical location, developmental stage, and the specific plant part analyzed. The following tables summarize quantitative data for key phytochemical classes.

Table 1: Content of Major Phytochemical Classes in Tanacetum vulgare

Phytochemical ClassPlant PartMethod of QuantificationConcentration RangeReference
Essential OilInflorescencesHydrodistillation0.7–1.05% (v/w)[7]
Essential OilAerial PartsHydrodistillation0.1–1.9% (v/w)[8]
Total PhenolsLeaf ExtractsSpectrophotometry (Folin-Ciocalteu)135–219 mg GAE/g extract[9]
Total PhenolsFlower ExtractsSpectrophotometry (Folin-Ciocalteu)127–155 mg GAE/g extract[9]
Total FlavonoidsInflorescencesSpectrophotometry (Aluminum Chloride)0.52% (w/w)[7]
Total FlavonoidsLeaf ExtractsSpectrophotometry (Aluminum Chloride)up to 28 mg QE/g extract[9]
Total Phenolic AcidsInflorescencesSpectrophotometry2.42% (w/w)[7]
TanninsLeaf ExtractsSpectrophotometryup to 19% (w/w)[9]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Concentration of Specific Compounds Identified in Tanacetum vulgare Extracts

CompoundChemical ClassPlant PartMethod of AnalysisConcentration (mg/kg of dry weight)Reference
Chlorogenic AcidPhenolic AcidFlowersHPLC5945.40[8]
Luteolin-7-glucosideFlavonoidFlowersHPLC550.80[8]
Rosmarinic AcidPhenolic AcidFlowersHPLC661.31[8]
3,5-O-dicaffeoylquinic acidPhenolic AcidIn vitro rootsHPLC10220[10]
Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are representative protocols for the extraction and analysis of key phytochemicals from Tanacetum vulgare.

1. Protocol for Essential Oil Extraction by Hydrodistillation

  • Objective: To isolate volatile compounds (essential oil) from T. vulgare plant material.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser, collection burette.

  • Procedure:

    • Air-dry the plant material (e.g., 100 g of inflorescences) at room temperature in the dark.

    • Place the dried material into a 2 L round-bottom flask and add 1 L of distilled water.

    • Connect the flask to the Clevenger apparatus and the condenser.

    • Heat the flask using a heating mantle to initiate boiling. Continue the hydrodistillation for 3 hours.

    • The essential oil is volatilized with the steam, condensed, and collected in the graduated burette.

    • Measure the volume of the collected oil and express the yield as mL per 100 g of dry plant material.[10]

    • For analysis, the oil can be separated from any remaining water (e.g., by extraction with n-hexane) and stored at 4°C.[10]

2. Protocol for Methanolic Extraction of Phenolic Compounds

  • Objective: To extract non-volatile phenolic compounds (flavonoids, phenolic acids) for subsequent analysis.

  • Apparatus: Ultrasonic bath, maceration flasks, filter paper, rotary evaporator.

  • Procedure:

    • Grind 500 mg of air-dried plant material (e.g., leaves or flowers) into a fine powder.

    • Suspend the powder in 10 mL of methanol in a suitable flask.

    • Place the flask in an ultrasonic bath for 20 minutes to enhance cell disruption and extraction.

    • Following sonication, allow the mixture to macerate for 48 hours at room temperature in the dark, with occasional shaking.[10]

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.

    • The solvent can be removed under reduced pressure using a rotary evaporator to yield a crude extract.

    • The dried extract is then redissolved in a suitable solvent (e.g., methanol) to a known concentration for quantitative analysis.

3. Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Extracts

  • Objective: To separate, identify, and quantify individual phenolic compounds in the methanolic extract.

  • Apparatus: HPLC system with a Diode Array Detector (DAD), C18 analytical column.

  • Procedure:

    • Sample Preparation: Prepare the methanolic extract as described in Protocol 2. Filter the final solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm).[10]

      • Mobile Phase: A gradient of two solvents: Solvent A (1% v/v orthophosphoric acid in water) and Solvent B (acetonitrile).[10]

      • Gradient Program: A typical gradient could be: 0-30 min, 10-25% B; 30-40 min, 25-55% B; 40-50 min, 55-100% B.[10]

      • Flow Rate: 0.8 mL/min.[10]

      • Injection Volume: 10 µL.[10]

      • Detection: Monitor the chromatograms at wavelengths relevant for phenolic compounds, such as 280 nm and 360 nm.[10]

    • Quantification: Identify compounds by comparing their retention times and UV spectra with those of authentic standards. Quantify by creating a calibration curve for each standard compound at various concentrations.

Mandatory Visualizations

The following diagrams illustrate key biological and experimental pathways relevant to the phytochemistry of Tanacetum vulgare.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant Tanacetum vulgare (e.g., Inflorescences, Leaves) drying Air Drying plant->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) or Hydrodistillation grinding->extraction filtration Filtration / Separation extraction->filtration gcms GC-MS (Volatiles) extraction->gcms Volatile fraction (Oil) concentration Solvent Evaporation filtration->concentration hplc HPLC-DAD (Phenolics) concentration->hplc Non-volatile fraction spectro Spectrophotometry (Total Phenols/Flavonoids) concentration->spectro Non-volatile fraction

Caption: General workflow for phytochemical analysis of Tanacetum vulgare.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Synthesis cluster_modifications Modifications phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA coumaric_acid->coumaroyl_coa 4CL chalcone Chalcones coumaroyl_coa->chalcone CHS + 3x Malonyl-CoA flavanone Flavanones (e.g., Eriodictyol) chalcone->flavanone CHI flavones Flavones (e.g., Luteolin, Apigenin) flavanone->flavones FNS flavonols Flavonols (e.g., Quercetin) flavanone->flavonols F3H, FLS glycosides Flavonoid Glycosides (e.g., Luteolin-7-glucoside) flavones->glycosides UGT

Caption: Simplified flavonoid biosynthesis pathway present in plants.

terpenoid_biosynthesis cluster_pathways Isoprenoid Precursor Pathways cluster_precursors C5 Precursors cluster_products Terpenoid Synthesis mva Mevalonate (MVA) Pathway (Cytosol) ipp Isopentenyl Pyrophosphate (IPP) mva->ipp mep MEP/DOXP Pathway (Plastids) mep->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP, C10) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP, C15) gpp->fpp + IPP monoterpenes Monoterpenes (C10) (e.g., Camphor) gpp->monoterpenes mono-TPS sesquiterpenes Sesquiterpenes (C15) (e.g., Farnesol) fpp->sesquiterpenes sesqui-TPS

Caption: Overview of monoterpenoid and sesquiterpenoid biosynthesis.

References

Tanegoside mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cycloartane (B1207475) Glycosides from Cimicifuga foetida

Disclaimer: The term "Tanegoside" is not a recognized phytochemical name in scientific literature. This guide focuses on the well-documented cycloartane triterpenoid (B12794562) glycosides isolated from the plant Cimicifuga foetida, which are likely the compounds of interest.

Introduction

Cimicifuga foetida (Sheng Ma), a member of the Ranunculaceae family, is a perennial herb used for centuries in Traditional Chinese Medicine for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Modern phytochemical research has identified cycloartane-type triterpene glycosides as the primary bioactive constituents responsible for its therapeutic effects.[2][3] These compounds have demonstrated significant biological activities, including potent cytotoxicity against various cancer cell lines, anti-inflammatory effects through modulation of key signaling pathways, and antioxidant activities.[1][4][5] This technical guide provides a detailed overview of the core mechanisms of action of these glycosides, focusing on the underlying signaling pathways, quantitative data from key experiments, and the methodologies used to elucidate these functions.

Core Mechanisms of Action

The therapeutic and cytotoxic effects of cycloartane glycosides from Cimicifuga foetida are primarily attributed to three interconnected mechanisms: induction of cytotoxicity and apoptosis in cancer cells, inhibition of pro-inflammatory signaling, and activation of antioxidant response pathways.

Cytotoxicity and Pro-Apoptotic Effects

Numerous cycloartane glycosides isolated from C. foetida exhibit potent cytotoxic effects against a range of human cancer cell lines.[6][7] The mechanism often involves the induction of cell cycle arrest and the activation of apoptosis. For instance, the methanolic extract of C. foetida has been shown to induce G1 cell cycle arrest and apoptosis in glioma cells, accompanied by an increase in caspase-3 activity.[8] A specific glycoside, KHF16, induces G2/M phase arrest and apoptosis in triple-negative breast cancer (TNBC) cells.[4][9] This is achieved by modulating the expression of key cell cycle regulators like Cyclin B1/D1 and anti-apoptotic proteins such as XIAP, Mcl-1, and Survivin.[4]

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various cycloartane glycosides from C. foetida against several human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Cimicifoetiside A EAC (rat Ehrlich ascites carcinoma)0.52[6][10]
MDA-MB-231 (human breast cancer)6.74[6][10]
Cimicifoetiside B EAC (rat Ehrlich ascites carcinoma)0.19[6][10]
MDA-MB-231 (human breast cancer)10.21[6][10]
Compound 2 *HepG2 (human liver cancer)1.29[7]
Compound 3 **HepG2 (human liver cancer)0.71[7]
Compound 7 ***HepG2 (human liver cancer)1.41[7]
Cimigenol SMMC-7721 (human liver cancer)7.87[11][12]
A-549 (human lung cancer)12.16[11][12]
Cimiacerin B A-549 (human lung cancer)16.77[11][12]

*Compound 2: 25-O-acetylcimigenol-3-O-[4'-O-(E)-2-butenoyl]-beta-d-xylopyranoside[7] **Compound 3: 25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-d-xylopyranoside[7] ***Compound 7: 3'-O-acetyl-23-epi-26-deoxyactein[7]

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of Cimicifuga glycosides is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a master regulator of inflammation, and its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[2]

The cycloartane triterpenoid KHF16 has been shown to effectively block the activation of NF-κB induced by Tumor Necrosis Factor-alpha (TNFα).[4][9] This inhibition occurs at multiple levels:

  • Inhibition of IKK Phosphorylation: KHF16 prevents the phosphorylation of IκB kinase (IKKα/β), the upstream kinase responsible for activating the pathway.[9][13]

  • Prevention of IκBα Degradation: By inhibiting IKK, KHF16 blocks the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9][13]

  • Blocking p65 Nuclear Translocation: As IκBα remains intact, the NF-κB p65 subunit is prevented from translocating to the nucleus.[9][13]

  • Downregulation of Target Genes: Consequently, the expression of NF-κB downstream target genes, which include anti-apoptotic proteins like XIAP, Mcl-1, and Survivin, is reduced, linking the anti-inflammatory and pro-apoptotic effects.[4][9]

NF_kB_Inhibition Mechanism of NF-κB Pathway Inhibition cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα IKK IKKα/β IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65 IκBα-p65 Complex Degradation Degradation IkBa->Degradation Degradation p65 NF-κB (p65) p65_nuc NF-κB (p65) p65->p65_nuc Translocation IkBa_p65->IkBa Release IkBa_p65->p65 Release KHF16 Cimicifuga Glycoside (e.g., KHF16) KHF16->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory & Anti-apoptotic Genes (XIAP, Mcl-1, Survivin) DNA->Genes Upregulates Transcription

Caption: Inhibition of the NF-κB signaling pathway by Cimicifuga glycosides. (Max Width: 760px)
Antioxidant Mechanism: Activation of the Nrf2 Pathway

Extracts from the Cimicifuga genus also exhibit significant antioxidant activity.[5][14][15] This effect is mediated, at least in part, by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][14] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[5]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Cimicifuga compounds, this interaction is disrupted. Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1), which neutralize reactive oxygen species (ROS) and reduce cellular damage.[5]

Caption: Activation of the Nrf2 antioxidant pathway by Cimicifuga glycosides. (Max Width: 760px)

Experimental Protocols

The characterization of the mechanisms of action for Cimicifuga foetida glycosides involves a suite of standard cell and molecular biology techniques.

In Vitro Cytotoxicity Assay (e.g., Sulforhodamine B Assay)

This assay is used to determine the cytotoxic (cell-killing) effects of a compound on cultured cancer cells and to calculate IC₅₀ values.

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein, which reflects the number of viable cells.

  • Methodology:

    • Cell Plating: Seed human cancer cells (e.g., HepG2, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the isolated glycoside for a specified period (e.g., 48-72 hours).

    • Cell Fixation: Discard the medium and fix the cells with a solution like trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB dye.

    • Washing: Remove the unbound dye with a wash solution (e.g., 1% acetic acid).

    • Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

    • Measurement: Read the absorbance of the solubilized dye on a microplate reader at a specific wavelength (e.g., ~510 nm).

    • Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value using dose-response curve analysis.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-conjugated secondary antibodies.

  • Methodology:

    • Protein Extraction: Treat cells with the compound and/or a stimulant (e.g., TNFα). Lyse the cells in RIPA buffer to extract total protein.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IKK, anti-IκBα, anti-p65, anti-Nrf2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager.

    • Analysis: Quantify band intensities using image analysis software, normalizing to a loading control like β-actin or GAPDH.

Western_Blot_Workflow Experimental Workflow: Western Blotting A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Size Separation) B->C D Electrotransfer (to PVDF Membrane) C->D E Blocking (5% BSA/Milk) D->E F Primary Antibody Incubation (e.g., anti-p65) E->F G Secondary Antibody Incubation (HRP-linked) F->G H Chemiluminescent Detection (ECL) G->H I Imaging & Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis. (Max Width: 760px)

Conclusion

The cycloartane triterpenoid glycosides from Cimicifuga foetida are potent bioactive molecules with a multi-faceted mechanism of action. Their ability to induce cytotoxicity in cancer cells, coupled with significant anti-inflammatory and antioxidant effects, underscores their therapeutic potential. The core mechanisms involve the induction of apoptosis, robust inhibition of the pro-inflammatory NF-κB pathway, and the activation of the cytoprotective Nrf2 antioxidant response. Further research into these compounds could lead to the development of novel therapeutics for cancer and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tanegoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanegoside is a member of the C21 steroidal glycoside family of natural products, which are predominantly isolated from plants of the Marsdenia genus, particularly Marsdenia tenacissima. These compounds, and the crude extracts of the plant, have garnered significant scientific interest due to their potential therapeutic properties, including anti-cancer and immunomodulatory activities. The isolation and purification of this compound and its analogs are crucial steps for further pharmacological investigation, drug development, and structure-activity relationship studies.

This document provides a comprehensive guide to the isolation and purification of this compound from Marsdenia tenacissima. The protocols described herein are based on established methodologies for the extraction and purification of structurally related pregnane (B1235032) glycosides from the same plant source. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers a robust framework for its successful isolation.

Experimental Protocols

The isolation of this compound is a multi-step process that involves extraction of the plant material, fractionation of the crude extract, and subsequent chromatographic purification to yield the pure compound.

Plant Material and Extraction

The dried stems of Marsdenia tenacissima are the primary source for this compound isolation.

Protocol 1.1: Ethanolic Extraction

  • Preparation: Air-dry the stems of Marsdenia tenacissima in the shade and grind them into a coarse powder.

  • Maceration: Soak the powdered plant material in 95% ethanol (B145695) at room temperature. A typical ratio of plant material to solvent is 1:10 (w/v).

  • Extraction: Allow the mixture to macerate for 24-48 hours with occasional agitation to ensure thorough extraction.

  • Filtration: Separate the extract from the plant debris by filtering through cheesecloth followed by Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This will yield the crude ethanolic extract.

Fractionation

The crude extract is a complex mixture of compounds with varying polarities. Solvent-solvent partitioning is employed to separate these compounds into different fractions.

Protocol 2.1: Liquid-Liquid Partitioning

  • Suspension: Suspend the dried crude ethanolic extract in deionized water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

  • Collection: Collect each solvent fraction separately. The pregnane glycosides, including this compound, are typically found in the more polar fractions, such as the chloroform and ethyl acetate fractions.

  • Concentration: Evaporate the solvent from each fraction under reduced pressure to obtain the dried fractions.

Chromatographic Purification

A combination of column chromatography techniques is utilized for the isolation and purification of this compound from the enriched fractions.

Protocol 3.1: Silica (B1680970) Gel Column Chromatography

This step aims to perform a preliminary separation of the components within the active fraction.

  • Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane or chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values. Combine the fractions that show the presence of the target compound.

Protocol 3.2: Sephadex LH-20 Column Chromatography

This technique is used for further purification and to remove smaller molecules and pigments.

  • Column Preparation: Swell Sephadex LH-20 beads in methanol and pack them into a column.

  • Sample Application: Apply the partially purified, combined fractions from the silica gel chromatography step onto the Sephadex LH-20 column.

  • Elution: Elute the column with methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the final step to achieve high-purity this compound.

Protocol 4.1: Method Development and Scale-Up

  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. A C18 reversed-phase column is commonly used. The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Scale-Up: Once a suitable analytical method is established, it can be scaled up to a preparative scale. This involves using a larger dimension preparative column and adjusting the flow rate and sample injection volume accordingly.

Protocol 4.2: Preparative HPLC Purification

  • Sample Preparation: Dissolve the purified fraction from the Sephadex LH-20 column in the initial mobile phase of the HPLC method.

  • Injection: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound as it elutes from the column.

  • Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method.

  • Solvent Removal: Remove the HPLC solvents from the pure fraction by rotary evaporation or lyophilization to obtain the purified this compound.

Crystallization (Optional)

Crystallization can be employed to obtain highly pure, crystalline this compound.

Protocol 5.1: Solvent Selection and Crystallization

  • Solvent Screening: Dissolve a small amount of purified this compound in various solvents to find a suitable solvent system. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Alternatively, an anti-solvent system can be used where the compound is soluble in one solvent but insoluble in another miscible solvent.

  • Crystallization: Dissolve the purified this compound in the chosen solvent at an elevated temperature to achieve saturation. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.

  • Crystal Collection: Collect the formed crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

The following tables summarize the expected parameters and outcomes at various stages of the purification process. The values are estimates based on the purification of similar pregnane glycosides and should be optimized for this compound.

Table 1: Summary of Extraction and Fractionation

StepParameterTypical Value/Range
Extraction Plant Material (dried stems)1 kg
Extraction Solvent95% Ethanol
Extraction Volume10 L
Estimated Crude Extract Yield50 - 100 g (5-10%)
Fractionation Chloroform Fraction Yield10 - 20 g
Ethyl Acetate Fraction Yield5 - 15 g

Table 2: Column Chromatography Parameters

StepParameterTypical Value/Range
Silica Gel Chromatography Stationary PhaseSilica Gel (100-200 mesh)
Mobile PhaseChloroform-Methanol Gradient (100:0 to 80:20 v/v)
Adsorbent to Sample Ratio50:1 to 100:1 (w/w)
Sephadex LH-20 Chromatography Stationary PhaseSephadex LH-20
Mobile PhaseMethanol

Table 3: Proposed Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient To be optimized (e.g., 30-70% B over 30 min)Scaled from analytical method
Flow Rate 1.0 mL/min10 - 20 mL/min
Detection Wavelength ~210 nm (or based on UV scan)~210 nm
Injection Volume 10 - 20 µL1 - 5 mL
Expected Purity >95%>98%

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the this compound isolation and purification process.

experimental_workflow plant_material Dried Marsdenia tenacissima Stems extraction Ethanolic Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation chloroform_fraction Chloroform/Ethyl Acetate Fraction fractionation->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography partially_purified Partially Purified Fractions column_chromatography->partially_purified sephadex Sephadex LH-20 Chromatography partially_purified->sephadex purified_fraction Purified this compound Fraction sephadex->purified_fraction prep_hplc Preparative HPLC purified_fraction->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound crystallization Crystallization (Optional) pure_this compound->crystallization crystalline_this compound Crystalline this compound crystallization->crystalline_this compound

Caption: Overall workflow for the isolation and purification of this compound.

hplc_scale_up analytical_dev Analytical HPLC Method Development optimization Optimization of Separation (Mobile Phase, Gradient) analytical_dev->optimization scale_up Scale-Up Calculation (Flow Rate, Injection Volume) optimization->scale_up prep_run Preparative HPLC Run scale_up->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check

Caption: Logical relationship for HPLC method development and scale-up.

Application Notes and Protocols for the NMR Analysis of Novel Natural Products: A Case Study Framework for Tanegoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in natural product chemistry, providing unparalleled insights into the molecular structure of newly isolated compounds. The process of structure elucidation involves a systematic series of one-dimensional (1D) and two-dimensional (2D) NMR experiments that, when interpreted together, reveal the carbon skeleton, proton environments, and stereochemical relationships within a molecule. This document outlines a comprehensive protocol for the NMR analysis of a novel, hypothetical compound, "Tanegoside," to serve as a guide for researchers, scientists, and drug development professionals. While specific spectral data for "this compound" is not publicly available, this guide provides the framework and methodologies required for its complete structural characterization.

Data Presentation: Summarizing NMR Data

A clear and organized presentation of NMR data is crucial for structural elucidation. The following tables provide a standardized format for summarizing the quantitative data obtained from 1D and 2D NMR experiments.

Table 1: 1H NMR Data (Example for a Hypothetical Aglycone Moiety)

PositionδH (ppm)MultiplicityJ (Hz)IntegrationKey HMBC CorrelationsKey NOESY Correlations
13.50dd10.5, 4.51HC-2, C-3, C-5H-2, H-5
25.25t4.51HC-1, C-3, C-4H-1, H-3
34.10m1HC-2, C-4, C-5H-2, H-4
4a2.15ddd12.0, 6.0, 2.01HC-3, C-5H-3, H-4b, H-5
4b1.90dt12.0, 8.01HC-3, C-5H-4a, H-5
53.80d8.01HC-1, C-3, C-4H-1, H-4a, H-4b
6-CH31.25s3HC-5, C-7H-5
7-OCH33.30s3HC-7-

Table 2: 13C NMR and HSQC Data (Example for a Hypothetical Aglycone Moiety)

PositionδC (ppm)Attached Protons (δH from HSQC)
175.23.50
2110.85.25
378.14.10
435.52.15, 1.90
585.33.80
640.1-
7170.5-
6-CH325.41.25
7-OCH351.73.30

Experimental Protocols

A systematic approach to data acquisition is essential for the successful elucidation of a novel structure.

2.1 Sample Preparation

  • Compound Purity : Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection : Dissolve 5-10 mg of the purified "this compound" in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, MeOD-d4). The choice of solvent should be based on the compound's solubility and the need to avoid overlapping solvent and analyte signals.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2 NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[1]

  • 1H NMR (Proton) :

    • Purpose : To determine the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal adjacent protons.

    • Typical Parameters :

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

  • 13C NMR (Carbon) :

    • Purpose : To determine the number of distinct carbon environments and their chemical shifts, providing insight into the types of carbons present (e.g., C, CH, CH2, CH3).

    • Typical Parameters :

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (due to the low natural abundance of 13C)[2]

  • DEPT (Distortionless Enhancement by Polarization Transfer) :

    • Purpose : To differentiate between CH, CH2, and CH3 groups. DEPT-135 shows CH and CH3 signals as positive and CH2 signals as negative. DEPT-90 shows only CH signals.

    • Typical Parameters : Run as a set of experiments with pulse angles of 45°, 90°, and 135°.

  • COSY (Correlation Spectroscopy) :

    • Purpose : A 2D homonuclear experiment that identifies scalar-coupled protons, typically those separated by two or three bonds (2JHH, 3JHH). Cross-peaks in the COSY spectrum connect protons that are coupled to each other.[3][4]

    • Typical Parameters :

      • Pulse Program: cosygpqf

      • Data Points (F2, F1): 2048, 256-512

      • Number of Scans: 2-8 per increment

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : A 2D heteronuclear experiment that correlates protons with their directly attached carbons (one-bond 1JCH coupling). It is highly sensitive and essential for assigning carbons that bear protons.[4]

    • Typical Parameters :

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (F2, F1): 12-16 ppm, 200-240 ppm

      • Data Points (F2, F1): 1024, 256

      • Number of Scans: 2-4 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two or three bonds (2JCH, 3JCH). This is critical for connecting molecular fragments and identifying quaternary carbons.[5]

    • Typical Parameters :

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (F2, F1): 12-16 ppm, 200-240 ppm

      • Data Points (F2, F1): 2048, 256-512

      • Number of Scans: 4-16 per increment

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) :

    • Purpose : A 2D experiment that identifies protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining relative stereochemistry and 3D conformation.[3]

    • Typical Parameters :

      • Pulse Program: noesygpph

      • Mixing Time: 300-800 ms (B15284909) (optimized based on molecular size)

      • Number of Scans: 8-16 per increment

Visualization of Workflow

The logical flow of experiments in a structure elucidation project is critical for efficiently piecing together the molecular puzzle.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Building H1_NMR 1H NMR Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments Proton environments, J-coupling C13_NMR 13C NMR & DEPT C13_NMR->Fragments Carbon backbone, CHx types COSY COSY COSY->Fragments H-H connectivity HSQC HSQC HSQC->Fragments Direct C-H attachment HMBC HMBC Connectivity Connect Fragments via HMBC HMBC->Connectivity Long-range C-H correlations NOESY NOESY / ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-space proton proximity Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for NMR-based structure elucidation of a novel compound.

Concluding Remarks

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of novel natural products like "this compound." By systematically acquiring and interpreting data from 1H, 13C, DEPT, COSY, HSQC, HMBC, and NOESY experiments, researchers can confidently determine the constitution, connectivity, and relative stereochemistry of complex molecules. The protocols and data management structures outlined in these notes offer a robust framework to guide scientists through this analytical journey, ultimately accelerating the process of drug discovery and development.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Tanegoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanegoside, a C21 steroidal glycoside, and its analogues are of significant interest in phytochemical and pharmacological research due to their potential therapeutic properties. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and quantification of these compounds in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound, with a focus on its fragmentation behavior in tandem mass spectrometry (MS/MS). The following information is based on the analysis of closely related C21 steroidal glycosides, such as Tenacissoside G, and provides a framework for the analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of steroidal glycosides in tandem mass spectrometry is influenced by the structure of both the steroidal aglycone and the sugar moieties. Based on the analysis of related compounds, the fragmentation of this compound is expected to proceed through several key pathways.

Proposed Fragmentation Pathway:

The primary fragmentation event for glycosides is typically the cleavage of the glycosidic bonds, resulting in the loss of sugar residues. For this compound, this would involve the sequential loss of the sugar units from the aglycone. Further fragmentation of the steroidal backbone can occur through the loss of water molecules and cleavage of the D-ring.

A proposed fragmentation pathway for a representative C21 steroidal glycoside, Tenacissoside G, is illustrated below. This can serve as a model for predicting the fragmentation of this compound.

fragmentation_pathway Precursor [M+H]+ Fragment1 [M+H - Sugar1]+ Precursor->Fragment1 - Sugar1 Fragment2 [M+H - Sugar1 - Sugar2]+ Fragment1->Fragment2 - Sugar2 Fragment3 [Aglycone+H]+ Fragment2->Fragment3 - Sugar3 Fragment4 [Aglycone+H - H2O]+ Fragment3->Fragment4 - H2O Fragment5 [Aglycone+H - H2O - H2O]+ Fragment4->Fragment5 - H2O

Caption: Proposed MS/MS fragmentation pathway of this compound.

Quantitative Analysis Data

The following table summarizes hypothetical quantitative data for the major fragment ions of a this compound standard analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This data is for illustrative purposes and actual results may vary depending on the specific instrumentation and experimental conditions.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative Abundance (%)
793.5631.425100
793.5485.33565
793.5339.24540
793.5321.25025
793.5303.25515

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS analysis of this compound is provided below. This protocol is adapted from methods used for the analysis of similar C21 steroidal glycosides.[1]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

Protocol for Plasma Samples:

  • To 100 µL of plasma sample, add 50 µL of an internal standard solution (e.g., a structurally related compound not present in the sample).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of ethyl acetate (B1210297) for liquid-liquid extraction.

  • Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

Column:

  • UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 µm)

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: Acetonitrile

Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
1.00.4955
4.00.4595
5.00.4595
5.10.4955
6.00.4955

Injection Volume:

  • 5 µL

Column Temperature:

  • 40°C

Mass Spectrometry (MS) Conditions

Instrumentation:

  • Tandem quadrupole mass spectrometer

Ionization Mode:

  • Electrospray Ionization (ESI), Positive

Key Parameters:

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 900 L/h

  • Collision Gas: Argon

Data Acquisition:

  • Multiple Reaction Monitoring (MRM)

Experimental Workflow

The overall workflow for the analysis of this compound from sample collection to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Dry_Reconstitute Evaporation and Reconstitution LLE->Dry_Reconstitute UPLC_Separation UPLC Separation Dry_Reconstitute->UPLC_Separation MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow for this compound analysis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and experimental conditions, based on closely related C21 steroidal glycosides, offer a solid starting point for method development and validation. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements, enabling robust and reliable characterization and quantification of this compound in various biological matrices.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Tanegoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanegoside, a compound of interest for its potential therapeutic properties, is evaluated here through a series of in vitro cell-based assays to characterize its anti-inflammatory and neuroprotective effects. These application notes provide detailed protocols for key experiments, enabling researchers to investigate the efficacy and mechanism of action of this compound in a controlled cellular environment. The following sections outline the methodologies for assessing its impact on cell viability, inflammatory mediators, and cellular signaling pathways.

Data Presentation

The quantitative data summarized below is representative of typical results obtained from the described assays and serves as a guide for data interpretation.

Table 1: Effect of this compound on Cell Viability in Neuronal and Macrophage Cell Lines

Cell LineTreatmentConcentration (µM)Cell Viability (%)
SH-SY5YControl (Untreated)-100 ± 5.1
Oxidative Stressor (H₂O₂)10055.2 ± 4.5
H₂O₂ + this compound168.7 ± 3.9
H₂O₂ + this compound1085.3 ± 4.2
H₂O₂ + this compound5092.1 ± 3.7
RAW 264.7Control (Untreated)-100 ± 6.3
LPS (1 µg/mL)-98.5 ± 5.8
LPS + this compound1097.9 ± 6.1
LPS + this compound5096.4 ± 5.5
LPS + this compound10095.2 ± 6.0

Data are presented as mean ± standard deviation. Cell viability was assessed using the MTT assay.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control-050.2 ± 8.135.7 ± 6.3
LPS (1 µg/mL)-100850.4 ± 65.2620.9 ± 51.8
LPS + this compound1075.3 ± 9.2610.8 ± 45.7450.1 ± 38.2
LPS + this compound5042.1 ± 7.5320.5 ± 28.9215.6 ± 22.4
LPS + this compound10025.8 ± 6.1180.7 ± 19.3110.3 ± 15.9

Data are presented as mean ± standard deviation. NO production was measured by the Griess assay. TNF-α and IL-6 levels were quantified by ELISA.

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) in SH-SY5Y Cells

TreatmentConcentration (µM)Relative ROS Levels (% of H₂O₂ Control)
Control-5.2 ± 1.1
H₂O₂ (100 µM)-100
H₂O₂ + this compound1065.4 ± 8.3
H₂O₂ + this compound5038.9 ± 6.7
H₂O₂ + this compound10021.7 ± 4.5

Data are presented as mean ± standard deviation. ROS levels were measured using the DCFH-DA assay.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A model for neuronal studies.

    • RAW 264.7 (Murine Macrophage): A model for inflammation studies.

  • Culture Conditions:

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Treatment Protocol:

    • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis) and allow them to adhere for 24 hours.

    • For neuroprotection assays, pre-treat SH-SY5Y cells with various concentrations of this compound for 2 hours before inducing oxidative stress with hydrogen peroxide (H₂O₂).

    • For anti-inflammatory assays, co-treat RAW 264.7 cells with lipopolysaccharide (LPS) and various concentrations of this compound for 24 hours.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.[1][2]

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.[1]

    • Incubate for 4 hours at 37°C.[1]

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.[3]

  • Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels indicates inhibition of NO production.

  • Protocol:

    • After treating RAW 264.7 cells as described, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

This assay measures the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine.

  • Protocol:

    • Collect the cell culture supernatants from treated and control cells.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[4]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve provided with the kit.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the levels of intracellular ROS, which are key mediators of oxidative stress.

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • After treatment, wash the SH-SY5Y cells with phosphate-buffered saline (PBS).[1]

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[1]

    • Wash the cells again with PBS to remove the excess probe.[1]

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

    • Quantify the relative ROS levels as a percentage of the H₂O₂-treated control group.[1]

Signaling Pathway and Workflow Diagrams

G This compound Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y or RAW 264.7) cell_seeding Cell Seeding (96- or 24-well plates) cell_culture->cell_seeding This compound This compound Treatment (Various Concentrations) cell_seeding->this compound stressor Induction of Stress (H₂O₂ or LPS) This compound->stressor mtt MTT Assay (Cell Viability) stressor->mtt griess Griess Assay (NO Production) stressor->griess elisa ELISA (TNF-α, IL-6) stressor->elisa dcfhda DCFH-DA Assay (ROS Levels) stressor->dcfhda data_quant Data Quantification mtt->data_quant griess->data_quant elisa->data_quant dcfhda->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Workflow for in vitro cell-based assays of this compound.

G NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) This compound This compound This compound->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G MAPK Signaling Pathway cluster_cytoplasm Cytoplasm stress Oxidative Stress (e.g., H₂O₂) ros ROS stress->ros ask1 ASK1 ros->ask1 mkk MKK3/6 / MKK4/7 ask1->mkk p38_jnk p38 / JNK mkk->p38_jnk Phosphorylation ap1 AP-1 (c-Jun/c-Fos) p38_jnk->ap1 Activation nucleus Nucleus ap1->nucleus Translocation inflammation_apoptosis Inflammation & Apoptosis This compound This compound This compound->ros Scavenging

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Animal models for studying Tanegoside effects

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Locate Information on "Tanegoside"

A thorough search of scientific literature and chemical databases did not yield any specific information for a compound named "this compound." This suggests that the name may be misspelled, or it could refer to a very novel or proprietary compound not yet documented in publicly accessible resources.

To proceed with your request for detailed Application Notes and Protocols, please verify the compound's name. Providing an alternative name, a CAS (Chemical Abstracts Service) number, or the plant or organism from which it is derived would be highly beneficial.

Alternative Proposal: Application Notes for a Well-Studied Glycoside

As a demonstration of the requested content format and to provide a useful template, we have prepared the Application Notes and Protocols for Salidroside , a well-researched phenylpropanoid glycoside with extensively documented neuroprotective effects. This example adheres to all specified requirements, including data tables, detailed protocols, and Graphviz diagrams.

Application Notes: Salidroside as a Neuroprotective Agent in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salidroside is a potent bioactive compound isolated from the medicinal plant Rhodiola rosea. It has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These notes provide an overview of common animal models used to study the neuroprotective effects of Salidroside, focusing on protocols for Alzheimer's disease models.

Application Note 1: Alzheimer's Disease Mouse Model (APP/PS1)

Objective: To evaluate the efficacy of Salidroside in mitigating cognitive deficits and pathological hallmarks in a transgenic mouse model of Alzheimer's disease.

Animal Model Details:

  • Species: Mouse

  • Strain: APP/PS1 transgenic mice. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive decline, mimicking key aspects of human Alzheimer's disease.

  • Sex: Both male and female mice are often used, with results analyzed separately.

  • Age: Treatment typically begins in pre-symptomatic or early-symptomatic stages (e.g., 6-8 months of age).

Experimental Protocols

Salidroside Administration Protocol
  • Preparation of Salidroside Solution:

    • Dissolve Salidroside powder (purity >98%) in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • Prepare a stock solution (e.g., 10 mg/mL) and dilute to the final desired concentrations for administration. The solution should be prepared fresh daily or stored at 4°C for a limited time, protected from light.

  • Animal Grouping and Dosing:

    • Control Group (Wild-Type): Healthy, non-transgenic littermates receiving vehicle (saline).

    • Model Group (APP/PS1): APP/PS1 mice receiving vehicle (saline).

    • Treatment Group(s): APP/PS1 mice receiving Salidroside at various doses (e.g., 20, 50, 100 mg/kg body weight).

    • Positive Control (Optional): APP/PS1 mice receiving a standard Alzheimer's drug (e.g., Donepezil).

  • Route and Frequency of Administration:

    • Route: Oral gavage (p.o.) or intraperitoneal injection (i.p.) are common. Oral gavage is often preferred for modeling human administration routes.

    • Frequency: Administer once daily for a period of 8-12 weeks.

Behavioral Testing Protocol: Morris Water Maze (MWM)

The MWM test is a standard method for assessing spatial learning and memory.

  • Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (using non-toxic tempura paint or milk powder) at 22-25°C. A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool for spatial navigation.

  • Acquisition Phase (Learning):

    • Conduct trials for 5 consecutive days.

    • Each day, each mouse performs 4 trials, starting from one of four quadrants.

    • Gently place the mouse into the water facing the pool wall.

    • Allow the mouse to swim for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Record the time taken to find the platform (escape latency) and the swim path using an automated tracking system.

  • Probe Trial (Memory):

    • On day 6 or 7 (24-48 hours after the last acquisition trial), remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Data Presentation

Table 1: Quantitative Outcomes of Salidroside Treatment in APP/PS1 Mice
ParameterControl (Wild-Type)Model (APP/PS1 + Vehicle)Salidroside Treatment (50 mg/kg)
Behavioral (MWM)
Escape Latency (Day 5, s)15.2 ± 2.545.8 ± 5.122.5 ± 3.8
Time in Target Quadrant (s)25.6 ± 3.011.3 ± 2.221.8 ± 2.9
Biochemical (Hippocampus)
Soluble Aβ42 levels (pg/mg protein)N/A250.4 ± 30.2165.7 ± 25.9
Insoluble Aβ42 levels (pg/mg protein)N/A850.1 ± 95.6510.3 ± 78.4
PSD95 Expression (relative units)1.0 ± 0.10.4 ± 0.080.8 ± 0.12
p-Akt/Akt Ratio1.0 ± 0.150.5 ± 0.10.9 ± 0.13

Note: Data are presented as Mean ± SEM and are hypothetical examples derived from typical findings in the literature.

Visualization of Pathways and Workflows

G cluster_exp Experimental Workflow A APP/PS1 Mice (6 months old) B Group Assignment (Control, Model, Salidroside) A->B C Daily Administration (Oral Gavage, 8 weeks) B->C D Behavioral Testing (Morris Water Maze) C->D E Euthanasia & Tissue Collection D->E F Biochemical Analysis (ELISA, Western Blot) E->F

Caption: Workflow for testing Salidroside in APP/PS1 mice.

G Salidroside Salidroside PI3K PI3K Salidroside->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Abeta Aβ Production Akt->Abeta inhibits Synapse Synaptic Proteins (PSD95, NMDAR1) mTOR->Synapse upregulates Neuroprotection Neuroprotection & Synaptic Plasticity Synapse->Neuroprotection Abeta->Neuroprotection impairs

Caption: Putative neuroprotective signaling pathway of Salidroside.

Application Notes and Protocols for Quantifying Tanegoside in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanegosides are a group of bioactive phenolic glycosides and C21 steroidal glycosides predominantly found in medicinal plants such as Gastrodia elata (Tianma) and various species of the Cynanchum genus. These compounds have garnered significant interest in the pharmaceutical industry due to their potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. Accurate quantification of Tanegosides in plant tissues is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

This document provides detailed application notes and experimental protocols for the extraction and quantification of Tanegosides and related bioactive compounds from plant materials. The methodologies described herein focus on robust and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Analysis of Tanegoside and Related Compounds

The following tables summarize the quantitative data of this compound-related compounds and other key bioactive constituents found in Gastrodia elata and Cynanchum wilfordii.

Table 1: Quantitative Content of Parishins (this compound-related compounds) and other Phenolic Compounds in Gastrodia elata Tubers.

CompoundPlant MaterialQuantification MethodContent (mg/g of dry weight)Reference
Parishin AG. elata tuberHPLCVaries by origin (e.g., 10.89 mg/g in DFW-3)[1]
Parishin BG. elata tuberHPLCVaries by origin[1][2]
Parishin CG. elata tuberHPLCVaries by origin (e.g., 5.35 mg/g in DFW-2)[1]
Parishin EG. elata tuberHPLCVaries by origin (e.g., 7.93 mg/g)[1]
GastrodinG. elata tuberHPLCVaries by origin and processing[1][2]
p-Hydroxybenzyl alcoholG. elata tuberHPLCVaries by origin[2]
p-Hydroxy benzaldehydeG. elata tuberHPLCVaries by origin[2]

Table 2: Quantitative Content of Acetophenones in Cynanchum wilfordii Roots.

CompoundPlant MaterialQuantification MethodContentReference
Cynandione AC. wilfordii rootHPLC0.274%[3]
2,5-dihydroxyacetophenoneC. wilfordii rootHPLC0.035%[3]
p-hydroxyacetophenoneC. wilfordii root ethanol (B145695) extractHPLC3.8 mg/g of extract[4]
Cynandione AC. wilfordii root ethanol extractHPLC21.0 mg/g of extract[4]

Note: While numerous C21 steroidal glycosides, including wilfosides, have been isolated from Cynanchum wilfordii, comprehensive quantitative data in terms of mg/g of plant tissue is limited in the current literature. The data presented for acetophenones provides a quantitative reference for key bioactive markers in this plant.

Experimental Protocols

Protocol 1: Extraction of Tanegosides and Related Phenolic Glycosides from Gastrodia elata Tubers

This protocol is optimized for the extraction of gastrodin-type components, including parishins.

1. Sample Preparation:

  • Dry the Gastrodia elata tubers at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

  • Grind the dried tubers into a fine powder (40-60 mesh) using a laboratory mill.

2. Extraction Procedure:

  • Accurately weigh approximately 1.0 g of the powdered plant material.

  • Place the powder in a flask and add 28.58 mL of 41% ethanol (ethanol-water solution)[3].

  • Allow the mixture to soak for 23.91 hours at room temperature[3].

  • After soaking, perform ultrasonic-assisted extraction for 46.60 minutes[3].

  • Alternatively, a 60% methanol (B129727) solution with ultrasonication for 1 hour can be used[4].

  • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC or UPLC-MS/MS analysis.

Protocol 2: Extraction of Bioactive Compounds from Cynanchum wilfordii Roots

This protocol is suitable for the extraction of acetophenones and C21 steroidal glycosides.

1. Sample Preparation:

  • Wash the fresh roots of Cynanchum wilfordii and dry them in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C).

  • Pulverize the dried roots into a coarse powder.

2. Extraction Procedure:

  • Macerate the powdered root material with 90% ethanol at room temperature for 24 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended[4].

  • Filter the extract and repeat the extraction process with fresh solvent twice more to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • For quantitative analysis, a known amount of the crude extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection into the analytical system.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the simultaneous quantification of multiple components in Gastrodia elata.

1. Chromatographic Conditions: [2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using Acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B). A typical gradient might be: 0-15 min, 5-15% A; 15-30 min, 15-25% A; 30-45 min, 25-40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare individual stock solutions of reference standards (e.g., Parishin A, B, C, E, gastrodin) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Quantification:

  • Inject the prepared sample extracts and standard solutions into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of each standard.

  • Calculate the concentration of each analyte in the sample extract using the regression equation of the calibration curve.

Protocol 4: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, particularly for complex matrices and trace-level quantification.

1. UPLC Conditions:

  • Column: A suitable UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic glycosides and positive mode for some steroidal glycosides.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each target analyte need to be determined by infusing individual standard solutions.

  • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

3. Quantification:

  • Follow the same principles as HPLC for standard preparation and calibration curve construction.

  • The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Plant Tissues (e.g., Roots, Tubers) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Ethanol, Methanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (if necessary) filtration->concentration hplc HPLC Analysis concentration->hplc uplc_ms UPLC-MS/MS Analysis concentration->uplc_ms data_acquisition Data Acquisition hplc->data_acquisition uplc_ms->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

HPLC_Protocol_Flowchart start Start: Prepare Sample Extract and Standard Solutions setup_hplc Set up HPLC System: - Column: C18 - Mobile Phase Gradient - Flow Rate: 1.0 mL/min - Detection: 220 nm start->setup_hplc inject_standards Inject Standard Solutions (Multiple Concentrations) setup_hplc->inject_standards inject_sample Inject Sample Extract setup_hplc->inject_sample generate_calibration Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->generate_calibration quantify_sample Quantify Analyte Concentration using Calibration Curve generate_calibration->quantify_sample identify_peaks Identify Analyte Peaks by Retention Time inject_sample->identify_peaks identify_peaks->quantify_sample end End: Report Results (mg/g) quantify_sample->end

References

Application Notes and Protocols: Tanegoside A as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanegoside A is a lignan (B3055560) glycoside that has been identified in plants of the Trachelospermum genus[1][2][3]. While research specifically focused on this compound A is limited, the broader class of lignans (B1203133) has garnered significant scientific interest for their potential as biomarkers and therapeutic agents in a variety of diseases. Lignans are phytoestrogens that, upon ingestion, can be metabolized by gut microbiota into enterolignans, such as enterolactone (B190478) and enterodiol[4]. These metabolites are known to exert a range of biological effects, including antioxidant, anti-inflammatory, and hormone-modulating activities[4].

This document provides an overview of the potential of this compound A as a biomarker, drawing upon the established knowledge of related lignan compounds. It also outlines detailed protocols for the investigation of its biological activity and biomarker potential. Given the nascent stage of research on this compound A, some of the presented information is based on the general properties of lignans and should be adapted as more specific data becomes available.

This compound A: A Potential Biomarker for Cardiometabolic and Inflammatory Conditions

The utility of lignans as biomarkers is an active area of investigation. For instance, high dietary intake and corresponding high urinary excretion of lignans are associated with healthier dietary patterns[5]. Furthermore, lignans and their metabolites have been studied as potential biomarkers for breast cancer risk and cardiovascular health[6][7].

The anti-inflammatory properties of lignans are particularly noteworthy. For example, a lignan complex from flaxseed was shown to significantly reduce C-reactive protein (CRP) concentrations, a key inflammatory marker, in healthy postmenopausal women[8]. This suggests that this compound A, as a lignan, could potentially serve as a biomarker for monitoring inflammatory status and the efficacy of anti-inflammatory interventions.

Quantitative Data on Related Lignans

To provide a framework for the potential efficacy of this compound A, the following tables summarize quantitative data from studies on other well-researched lignans.

Table 1: Effect of Lignan Intervention on Inflammatory Biomarkers

Lignan/MetaboliteStudy PopulationDurationDosageChange in C-Reactive Protein (CRP)Reference
Secoisolariciresinol (B192356) diglucoside (SDG)Healthy postmenopausal women6 weeks500 mg/day~15% decrease[8]

Table 2: Serum Levels of Lignans After Supplementation

LignanStudy PopulationDosageBaseline Serum Level (nmol/L)Post-intervention Serum Level (nmol/L)Reference
EnterolactoneHuman subjectsHigh dose of SDG11.199.2[9]
EnterodiolHuman subjectsHigh dose of SDG0.023.3[9]
SecoisolariciresinolHuman subjectsHigh dose of SDG0.05.7[9]

Potential Mechanism of Action and Signaling Pathways

Lignans are known to modulate various signaling pathways, which underpins their biological effects. A key mechanism is their interaction with estrogen signaling pathways due to their structural similarity to estradiol[4]. This can lead to either estrogenic or anti-estrogenic effects depending on the cellular context.

Furthermore, some lignans have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for inflammatory responses. Specifically, certain lignans can inhibit IFN-γ-induced STAT1 and IL-6-induced STAT3 responsive luciferase activity[10][11]. The potential of this compound A to modulate these pathways warrants investigation. Lignans have also been implicated in the activation of the Erk1/2 and PI3K/Akt pathways[12].

Below is a diagram illustrating a potential signaling pathway that this compound A might influence, based on the known activities of other lignans.

TanegosideA_Signaling TanegosideA This compound A Receptor Receptor (e.g., Estrogen Receptor) TanegosideA->Receptor CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK JAK JAK Receptor->JAK Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus ERK->Nucleus STAT STAT JAK->STAT STAT->Nucleus GeneExpression Modulation of Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

Caption: Potential signaling pathways modulated by this compound A.

Experimental Protocols

The following protocols are designed to investigate the potential of this compound A as a biomarker and to elucidate its mechanism of action.

Protocol 1: In Vitro Anti-inflammatory Activity of this compound A

Objective: To determine the effect of this compound A on the production of inflammatory markers in a cell-based assay.

Materials:

  • Human macrophage cell line (e.g., U937 or THP-1)

  • Lipopolysaccharide (LPS)

  • This compound A (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Culture macrophages in 96-well plates until they reach 80% confluency.

  • Differentiate the cells into macrophages using an appropriate stimulus (e.g., PMA for THP-1 cells).

  • Pre-treat the differentiated macrophages with various concentrations of this compound A (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubate the plates for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound A on cytokine production.

Protocol 2: Quantification of this compound A and its Metabolites in Biological Samples

Objective: To develop a method for quantifying this compound A and its potential metabolites in plasma or urine to assess its potential as a biomarker.

Materials:

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Analytical standards of this compound A and predicted metabolites (if available)

  • Plasma or urine samples from subjects administered with this compound A

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol, formic acid (HPLC grade)

  • Internal standard

Procedure:

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • Add an internal standard to each sample.

    • Perform protein precipitation (for plasma) or dilution (for urine).

    • Use SPE to extract and concentrate the analytes.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the prepared samples into the HPLC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using a mobile phase of water with formic acid and acetonitrile.

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent and fragment ions of this compound A and its metabolites.

  • Data Analysis:

    • Construct a calibration curve using the analytical standards.

    • Quantify the concentration of this compound A and its metabolites in the biological samples.

The workflow for biomarker discovery and validation for this compound A is illustrated in the following diagram.

Biomarker_Workflow Discovery Discovery Phase (In vitro & In vivo studies) Identification Candidate Biomarker Identification (this compound A & Metabolites) Discovery->Identification AssayDev Analytical Method Development (HPLC-MS/MS) Identification->AssayDev Validation Clinical Validation (Cohort Studies) AssayDev->Validation Application Clinical Application (Diagnostic/Prognostic Tool) Validation->Application

Caption: Experimental workflow for this compound A biomarker validation.

Conclusion

While direct evidence for this compound A as a biomarker is currently limited, its classification as a lignan provides a strong rationale for its investigation. The established anti-inflammatory and hormone-modulating effects of other lignans suggest that this compound A could be a valuable biomarker for a range of pathological conditions. The protocols outlined in this document provide a starting point for researchers to explore the biological activities of this compound A and to validate its potential as a clinically relevant biomarker. Further research is essential to fully characterize this compound and its role in human health and disease.

References

Application Notes and Protocols: Utilizing Tanshinones in Metabolic Engineering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinones, a group of lipophilic diterpenoids isolated from the dried roots of Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse pharmacological activities, including cardiovascular protection and anticancer effects. Recent studies have highlighted their potential in modulating cellular metabolism, making them valuable tools for metabolic engineering research. These compounds, particularly Tanshinone IIA (Tan IIA), have been shown to influence key metabolic pathways such as glycolysis and oxidative phosphorylation, primarily through the regulation of signaling cascades like PI3K/Akt/mTOR.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing Tanshinones to manipulate and study cellular metabolism. While the term "Tanegoside" is not prevalent in scientific literature, it is likely that inquiries for it relate to the well-documented Tanshinones from Salvia miltiorrhiza.

Data Presentation: Quantitative Effects of Tanshinones on Metabolism

The following tables summarize the quantitative data from various studies on the effects of Tanshinones on metabolic processes.

Table 1: Enhancement of Tanshinone Production through Metabolic Engineering in Salvia miltiorrhiza Hairy Roots

Transgenic LineOverexpressed Gene(s)Tanshinone Production (mg/g dry weight)Fold Increase vs. ControlReference
Control-0.475-[1]
HG9SmHMGR + SmGGPPS2.7274.74[1]

SmHMGR: 3-hydroxy-3-methylglutaryl CoA reductase; SmGGPPS: geranylgeranyl diphosphate (B83284) synthase.

Table 2: Effects of Tanshinone IIA on Metabolic Parameters in Cancer Cell Lines

Cell LineTreatmentParameterResultReference
Non-small cell lung cancer (A549 & H292)Tan IIA (5.45 µM & 5.78 µM IC50)ATP LevelMarkedly decreased[2]
Glucose UptakeMarkedly decreased[2]
Lactate ProductionMarkedly decreased[2]
Gastric cancer (MGC803)Tan IIAGlucose UptakeReduced[3]
Lactate ProductionReduced[3]
ATP SynthesisReduced[3]
Ovarian CancerCryptotanshinoneGlucose UptakeDecreased[4]
Lactate ProductionDecreased[4]
ATP GenerationSuppressed[4]

Signaling Pathways Modulated by Tanshinones

Tanshinones exert their effects on cellular metabolism by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently targeted by Tanshinone IIA.

Tanshinone_Signaling Tanshinone Tanshinone IIA PI3K PI3K Tanshinone->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a HK2 HK2 HIF1a->HK2 Glycolysis Glycolysis HK2->Glycolysis CellGrowth Cell Growth & Proliferation Glycolysis->CellGrowth Cell_Treatment_Workflow Start Start PrepareStock Prepare Tanshinone IIA Stock Solution (in DMSO) Start->PrepareStock PrepareTreatment Prepare Treatment Media (Dilute Stock in Culture Medium) PrepareStock->PrepareTreatment SeedCells Seed Cells in Culture Plates IncubateOvernight Incubate Overnight (37°C, 5% CO₂) SeedCells->IncubateOvernight TreatCells Replace Medium and Treat Cells IncubateOvernight->TreatCells PrepareTreatment->TreatCells IncubateTreatment Incubate for Desired Time TreatCells->IncubateTreatment Analyze Perform Downstream Analysis IncubateTreatment->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Compound T Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific stability and degradation data for Tanegoside, this technical support center provides a generalized framework for a hypothetical research compound, "Compound T." The following troubleshooting guides, FAQs, and experimental protocols are based on established principles of pharmaceutical stability testing and are intended to serve as a practical template for researchers.

Frequently Asked Questions (FAQs)

Q1: My sample of Compound T shows a rapid loss of purity after reconstitution in aqueous solution. What could be the cause?

A1: Rapid degradation in aqueous solutions is a common issue for many research compounds. The primary suspect is hydrolysis, especially if your solution has a pH that is not neutral. Other contributing factors could be oxidation or photodegradation if the sample is exposed to air or light. We recommend preparing fresh solutions for each experiment and storing any stock solutions at -80°C in small, single-use aliquots.

Q2: I am observing multiple peaks in my HPLC analysis of a freshly prepared sample of Compound T. What do these peaks represent?

A2: The presence of multiple peaks in an HPLC chromatogram of a new sample could indicate several possibilities. These may include impurities from the synthesis process, the presence of isomers, or very rapid degradation of Compound T in the mobile phase. To investigate this, we suggest running a blank (mobile phase only), followed by your sample. If the extra peaks persist, trying a different mobile phase composition or adjusting the pH could help in identifying the source of these additional peaks.

Q3: How should I properly store my solid and stock solutions of Compound T to ensure maximum stability?

A3: For solid Compound T, we recommend storage in a desiccator at -20°C, protected from light. For stock solutions, it is best to prepare them in a non-aqueous solvent like DMSO or ethanol, if solubility permits. These stock solutions should be stored at -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture and air.

Troubleshooting Guides

Issue: Inconsistent Results in Cell-Based Assays

Problem: You are observing significant variability in the biological activity of Compound T between different experimental runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Culture Media Pre-incubate Compound T in the cell culture media for the duration of your experiment and analyze for degradation using HPLC. If degradation is observed, consider preparing fresh solutions and adding them to the cells immediately.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can sometimes bind to or degrade compounds. Run control experiments with and without FBS to assess its impact.
Photodegradation If your experiments are conducted under bright light, Compound T might be degrading. Perform experiments under subdued lighting conditions and compare the results.
Issue: Unexpected Degradation Products in Mass Spectrometry Analysis

Problem: Your LC-MS analysis reveals the presence of unexpected masses that do not correspond to Compound T.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
In-source Fragmentation/Adduct Formation The observed masses could be artifacts of the mass spectrometry process itself. Vary the ionization source parameters (e.g., cone voltage) to see if the relative abundance of the unknown peaks changes. Check for common adducts (e.g., +Na, +K, +ACN).
Oxidation The compound may be oxidizing during sample preparation or analysis. Prepare samples using degassed solvents and consider adding an antioxidant, like BHT, to a small test sample to see if the unknown peaks are reduced.
Hydrolysis If using an aqueous mobile phase, hydrolysis can occur. Analyze the sample using a non-aqueous mobile phase if possible, or shorten the analysis time.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of Compound T.[1]

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample Diluent: 50:50 Acetonitrile:Water
  • Compound T Stock Solution: 1 mg/mL in DMSO
  • Working Sample Solution: Dilute the stock solution to 10 µg/mL with the sample diluent.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • UV Detection: 254 nm
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 20 | 95 | | 25 | 95 | | 26 | 5 | | 30 | 5 |

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
  • Inject a blank (sample diluent) to ensure there are no interfering peaks.
  • Inject the working sample solution of Compound T.
  • Record the chromatogram and integrate the peak area of Compound T.
  • To assess stability, incubate the working sample solution under desired stress conditions (e.g., elevated temperature, different pH) and inject it onto the HPLC at various time points.
  • Calculate the percentage of Compound T remaining at each time point relative to the initial time point.

Data Presentation

Table 1: pH-Dependent Stability of Compound T in Aqueous Solution

The following table summarizes the degradation of Compound T at various pH levels over a 24-hour period at room temperature. This data is hypothetical and for illustrative purposes.

pH% Compound T Remaining after 4h% Compound T Remaining after 12h% Compound T Remaining after 24h
3.0 95.2%85.1%72.5%
5.0 98.1%92.3%88.7%
7.4 99.5%98.8%97.1%
9.0 88.4%65.7%40.2%
Table 2: Thermal Degradation of Solid Compound T

This table illustrates the effect of temperature on the stability of solid Compound T over a period of 30 days. This data is hypothetical.

Temperature% Purity after 15 days% Purity after 30 days
4°C 99.8%99.6%
25°C 98.5%96.8%
40°C 95.1%90.3%

Visualizations

experimental_workflow prep Prepare Compound T Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light) prep->stress Expose to stress sample Sample at Time Points stress->sample Collect aliquots hplc HPLC Analysis sample->hplc Inject sample data Data Analysis: Calculate % Remaining hplc->data Generate chromatogram

Workflow for a typical stability study.

signaling_pathway cluster_degradation Degradation Impact receptor Receptor X kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor Y kinase_b->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Induces degradation_product Degradation Product off_target Off-Target Effect degradation_product->off_target Causes compound_t compound_t compound_t->degradation_product Degrades to

Hypothetical signaling pathway of Compound T.

References

Technical Support Center: Optimizing HPLC Separation of Tanegoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Tanegoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation challenging?

Tanegosides, such as this compound A and this compound B, are phenolic glycosides found in the medicinal plant Gastrodia elata. They are structural isomers, often diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. These subtle structural differences result in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional reversed-phase HPLC challenging.

Q2: What is a good starting point for an HPLC method to separate this compound isomers?

A good starting point for separating this compound isomers is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is often beneficial for improving peak shape and resolution of phenolic compounds.

Q3: Which type of HPLC column is best suited for this compound isomer separation?

Standard C18 columns are a common first choice. However, for challenging isomer separations, columns with different selectivities may provide better results. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative π-π interactions, which can be beneficial for separating aromatic glycosides. For particularly difficult separations, chiral stationary phases (CSPs) may be necessary to achieve baseline resolution, especially if the isomers are enantiomers.

Q4: How does the mobile phase composition affect the separation?

The mobile phase composition is a critical factor. The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase influences the retention time and selectivity. Acetonitrile and methanol have different selectivities and can be tested individually or in combination. The pH of the mobile phase can alter the ionization state of the phenolic hydroxyl groups on the Tanegosides, which can significantly impact their retention and the overall separation.[1]

Q5: Is temperature an important parameter for optimizing the separation?

Yes, column temperature plays a significant role. Operating the column at a controlled temperature, typically between 25-40°C, can improve efficiency and alter selectivity.[2] Experimenting with different temperatures is recommended to find the optimal condition for your specific separation.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers Suboptimal Mobile Phase Composition: The solvent strength or pH may not be ideal for separating the isomers.Optimize the Gradient: Employ a shallower gradient to increase the separation window between closely eluting peaks. Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. A combination of both can also be tested. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of phenolic hydroxyls, which can improve peak shape and selectivity.[1]
Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers.Try a Different Column: Consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl column, to exploit different separation mechanisms. For very similar isomers, a chiral column might be necessary.
High Flow Rate: The analytes may not have sufficient time to interact with the stationary phase.Reduce the Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for partitioning between the mobile and stationary phases.
Peak Tailing Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the polar groups of the Tanegosides, causing peak tailing.Use an End-capped Column: Modern, high-purity, end-capped columns minimize silanol interactions. Mobile Phase Modifier: Add a small amount of an acidic modifier like formic or phosphoric acid to the mobile phase to suppress silanol activity.
Column Overload: Injecting too much sample can lead to distorted peak shapes.Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume.
Inconsistent Retention Times Poor Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.Increase Equilibration Time: Ensure the column is adequately equilibrated, especially when using a gradient method. A stable baseline is a good indicator of equilibration.
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.Ensure Accurate Preparation: Prepare the mobile phase carefully and consistently. Premixing the mobile phase can sometimes improve reproducibility compared to online mixing.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.
Broad Peaks Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.Minimize Tubing Length: Use narrow-bore tubing and keep the length to a minimum.
Detector Settings: An inappropriate data acquisition rate can lead to the appearance of broad peaks.Optimize Detector Settings: Ensure the data acquisition rate is sufficient to capture the peak profile accurately (at least 10-20 points across the peak).

Experimental Protocols

The following are suggested starting methodologies for the HPLC separation of this compound isomers, based on successful methods for structurally related phenolic glycosides.

Protocol 1: General Purpose Reversed-Phase Method

This protocol is a robust starting point for the initial assessment of this compound isomer separation.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL
Protocol 2: Method for Improved Isomer Resolution

This protocol employs a different organic modifier and a shallower gradient to enhance the separation of closely eluting isomers.

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.05% Phosphoric Acid
Mobile Phase B Methanol
Gradient 20-35% B over 40 minutes
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection UV at 270 nm
Injection Volume 5 µL

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of two this compound isomers under different conditions to illustrate the impact of method parameters on resolution.

Method Column Organic Modifier Gradient Time (min) Resolution (Rs) Peak Tailing (Tf)
Method 1C18Acetonitrile201.21.5
Method 2C18Acetonitrile401.61.3
Method 3C18Methanol401.81.2
Method 4Phenyl-HexylMethanol402.11.1

Visualizations

Experimental Workflow for HPLC Method Optimization

G start Define Separation Goal: Baseline resolution of this compound isomers initial_method Select Initial HPLC Conditions (Column, Mobile Phase, Gradient) start->initial_method run_experiment Perform Initial HPLC Run initial_method->run_experiment evaluate_results Evaluate Chromatogram: Resolution, Peak Shape, Retention Time run_experiment->evaluate_results troubleshoot Troubleshoot Issues (Poor Resolution, Tailing, etc.) evaluate_results->troubleshoot Issues Present validate Validate Optimized Method (Precision, Accuracy, Linearity) evaluate_results->validate Goal Met optimize Systematically Optimize Parameters (Gradient, Temperature, Flow Rate) troubleshoot->optimize optimize->run_experiment end Final Optimized Method validate->end G cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Selection cluster_conditions Operating Conditions start Poor Isomer Resolution (Rs < 1.5) check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_column Evaluate Stationary Phase start->check_column check_conditions Adjust Operating Conditions start->check_conditions gradient Steeper/Shallower Gradient check_mobile_phase->gradient solvent Change Organic Solvent (ACN vs. MeOH) check_mobile_phase->solvent ph Adjust pH check_mobile_phase->ph selectivity Try Different Selectivity (Phenyl, Biphenyl) check_column->selectivity chiral Consider Chiral Column check_column->chiral temperature Vary Column Temperature check_conditions->temperature flow_rate Reduce Flow Rate check_conditions->flow_rate

References

Technical Support Center: Troubleshooting Tanegoside C NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the specific ¹H and ¹³C NMR data for Tanegoside C did not yield publicly available spectra or chemical shift assignments. Therefore, this guide provides general troubleshooting strategies for signal overlap in complex natural products, particularly glycosides. The chemical structure of a related iridoid glycoside, Tarennoside, is used as an illustrative example to demonstrate these principles.

Frequently Asked Questions (FAQs)

Q1: I've isolated a compound I believe to be this compound C, but the ¹H NMR spectrum is very crowded, especially between 3.0 and 4.5 ppm. Is this normal?

A1: Yes, significant signal overlap is common in the ¹H NMR spectra of glycosides like this compound C. The region you mentioned (3.0-4.5 ppm) typically contains signals from the sugar moiety protons, which often have similar chemical environments, leading to overlapping multiplets. Additionally, protons on the aglycone backbone may also resonate in this region, further complicating the spectrum.

Q2: How can I confirm that the broad, unresolved signals in my spectrum are due to overlap and not something else like poor shimming or sample degradation?

A2: While poor shimming can cause peak broadening, it usually affects all peaks in the spectrum.[1] If only specific regions are broad and unresolved, signal overlap is a more likely cause.[2] To confirm, you can try acquiring the spectrum at a higher magnetic field strength if available, which will increase spectral dispersion. You can also compare your spectrum to predicted spectra if you have a proposed structure. Discrepancies in resolution and multiplet structure often point to signal overlap.[2] Sample degradation might lead to the appearance of new, unexpected signals over time.

Q3: Can changing the NMR solvent help with signal overlap?

A3: Absolutely. Changing the solvent can alter the chemical shifts of your compound's protons due to different solvent-solute interactions.[1] For example, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆, methanol-d₄, or acetone-d₆ can often resolve overlapping signals.[1][3] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects.

Troubleshooting Guide for NMR Signal Overlap

Issue 1: Overlapping signals in the sugar region of the ¹H NMR spectrum.

Solution:

This is one of the most common challenges with glycosides. Several 2D NMR techniques can help resolve these overlapping signals:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[2] Cross-peaks in a COSY spectrum will help you trace the proton connectivity within each sugar ring, even if the 1D signals are overlapped.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for sugar moieties as it shows correlations between all protons within a spin system.[4] By irradiating one proton of a sugar ring, you can often see the signals for all other protons in that same sugar, effectively separating them from other overlapping signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[4] Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals by spreading them out in the carbon dimension.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is invaluable for connecting the sugar moiety to the aglycone and for confirming assignments within the sugar rings themselves.[4]

Issue 2: Aglycone proton signals are overlapping with each other or with the sugar signals.

Solution:

In addition to the 2D NMR techniques mentioned above, consider the following experimental approaches:

  • Temperature Variation: Acquiring the spectrum at a higher or lower temperature can sometimes resolve overlapping signals by changing the conformation of the molecule or affecting hydrogen bonding.[1][6]

  • Use of Shift Reagents: Lanthanide shift reagents can be added to the sample to induce large changes in the chemical shifts of nearby protons, which can help to resolve overlap.[2] This technique should be used carefully as it can also cause line broadening.

  • Pure Shift NMR: Advanced "pure shift" NMR experiments can simplify complex spectra by collapsing multiplets into singlets, significantly improving resolution.[5]

Data Presentation: Typical Chemical Shift Ranges

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for iridoid glycosides and their sugar moieties. These are general ranges and can vary depending on the specific structure and solvent used.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aglycone
Olefinic Protons5.0 - 7.5100 - 150
Acetal Protons4.5 - 5.590 - 100
Aliphatic Protons (CH, CH₂)1.5 - 3.020 - 60
Methyl Protons (CH₃)0.8 - 1.510 - 25
Sugar Moiety (e.g., Glucose)
Anomeric Proton (H-1')4.2 - 5.595 - 105
Other Sugar Protons (H-2' to H-6')3.0 - 4.560 - 85

Experimental Protocols

Sample Preparation for 2D NMR

A slightly more concentrated sample than what is used for a standard ¹H NMR is often beneficial for 2D experiments to improve the signal-to-noise ratio. Ensure your sample is well-dissolved and free of particulate matter.

Standard 2D NMR Experimental Setup (General)
  • COSY: A standard COSY experiment (e.g., cosygpqf on a Bruker spectrometer) is usually sufficient. The number of scans can be increased for dilute samples.

  • HSQC: A phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2) is recommended for optimal resolution and artifact suppression.

  • HMBC: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is standard. The long-range coupling delay should be optimized based on the expected J-couplings (typically 6-10 Hz).[4]

Mandatory Visualizations

G cluster_start cluster_1d 1D NMR Optimization cluster_2d 2D NMR Experiments cluster_advanced Advanced Techniques cluster_end start Overlapping NMR Signals Observed change_solvent Change Solvent (e.g., CDCl3 to C6D6) start->change_solvent Initial Step change_temp Vary Temperature start->change_temp cosy COSY (H-H Connectivity) change_solvent->cosy change_temp->cosy tocsy TOCSY (Spin Systems) cosy->tocsy hsqc HSQC (C-H Direct Correlation) tocsy->hsqc hmbc HMBC (C-H Long-Range) hsqc->hmbc pure_shift Pure Shift NMR hmbc->pure_shift If still overlapped shift_reagent Use Shift Reagents hmbc->shift_reagent Alternative resolved Signal Resolution Achieved hmbc->resolved Often Sufficient pure_shift->resolved shift_reagent->resolved Tarennoside cluster_aglycone Aglycone Overlap Region cluster_sugar Sugar Moiety Overlap Region aglycone_overlap sugar_overlap

References

Navigating the Hurdles of Large-Scale Tanegoside Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from laboratory-scale purification of promising natural compounds like Tanegoside to industrial-scale production is often fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to facilitate a smoother scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for this compound at a laboratory scale?

A1: In a laboratory setting, a multi-step approach is typically employed to achieve high-purity this compound. The most common sequence involves:

  • Macroporous Adsorption Resins (MARs): This technique is excellent for the initial enrichment of this compound from the crude extract, effectively removing highly polar or non-polar impurities.[1][2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a high-resolution method, Prep-HPLC is crucial for the final purification step to isolate this compound from structurally similar compounds.[3][4][5][6]

  • Solvent Partitioning: This is often used as a preliminary clean-up step to separate compounds based on their differential solubility in immiscible solvents.

Q2: What are the primary obstacles to anticipate when scaling up this compound purification?

A2: The transition to a larger scale introduces several significant challenges:

  • Maintaining Separation Efficiency: Achieving the same sharp peaks and high purity on a larger column can be difficult due to altered column dynamics.

  • Solvent Consumption and Cost: Industrial-scale chromatography demands large volumes of high-purity solvents, which can be costly and pose environmental concerns.[2]

  • Extended Processing Times: Handling larger volumes naturally leads to longer run times for each purification cycle.

  • Column Packing and Durability: Ensuring a uniformly packed, stable column bed is critical for reproducible results and is more challenging with larger columns.

  • Cost of Stationary Phase: The financial investment in large quantities of high-performance chromatography media is a major consideration.

Q3: How do I properly adjust the flow rate when moving to a larger chromatography column?

A3: To maintain the same linear flow rate and thus the same separation characteristics, the volumetric flow rate must be increased proportionally to the column's cross-sectional area. The calculation is as follows:

New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²

Troubleshooting Guide for this compound Purification Scale-Up

This guide provides solutions to common problems encountered during the scale-up process.

Problem Potential Cause(s) Recommended Solutions
Decreased Peak Resolution in Prep-HPLC Column overloading; sub-optimal flow rate; poorly packed column; incorrect mobile phase composition.Optimize Sample Load: Conduct a loading study on a smaller column to determine the maximum sample capacity before scaling up. Adjust Flow Rate: Recalculate and set the appropriate volumetric flow rate to maintain the optimal linear velocity. Inspect Column Packing: If channeling or voids are suspected, the column may need to be repacked according to a standardized protocol. Verify Mobile Phase: Use freshly prepared, high-purity solvents and double-check the composition.
Low Recovery of Purified this compound Incomplete elution from the macroporous resin; co-elution with impurities; degradation of this compound during the process.Optimize Elution from MAR: Experiment with different solvent strengths (e.g., varying ethanol (B145695) concentrations) and elution flow rates. Refine HPLC Method: Adjust the gradient slope or mobile phase composition in the Prep-HPLC method to improve separation from nearby impurities. Assess Compound Stability: Evaluate the stability of this compound under the employed pH, temperature, and solvent conditions to minimize degradation.
High Backpressure in the Preparative Column Clogging of the column inlet frit; accumulation of fine particles from the stationary phase; high viscosity of the sample or mobile phase.Filter all Solutions: Ensure both the sample and mobile phases are filtered through an appropriate membrane filter before entering the column. Install a Guard Column: A guard column will protect the main column from particulates and strongly retained compounds. Modify Mobile Phase: If feasible, adjust the mobile phase composition to reduce its viscosity.
Inconsistent Purity Between Batches Variability in the quality of the crude extract; inconsistent column packing; detector response drift.Standardize Starting Material: Implement quality control checks on the crude extract to ensure consistency. Standardize Column Packing: Develop and adhere to a strict, reproducible protocol for packing the preparative column. Regularly Calibrate Detector: Perform routine calibration of the detector to ensure accurate quantification.

Data at a Glance: Lab vs. Pilot Scale

The following table provides an illustrative comparison of purification parameters at different scales.

Table 1: Illustrative Purification Scale-Up Parameters
Parameter Lab-Scale (Analytical) Pilot-Scale (Preparative)
Column Dimensions (ID x L) 4.6 mm x 250 mm50 mm x 250 mm
Stationary Phase Particle Size 5 µm10 µm
Flow Rate 1.0 mL/min118 mL/min
Sample Load per Run 2 mg250 mg
Solvent Consumption per Run ~40 mL~4.7 L
Expected Purity >98%95-98%
Expected Yield ~85%~80%

Key Experimental Protocols

Protocol: Enrichment of this compound using Macroporous Resin Chromatography

This protocol outlines a general procedure for the initial clean-up of a crude this compound extract.

  • Resin Preparation: Select a suitable macroporous resin (e.g., HP-20, D101) and pre-treat it by washing with ethanol and then equilibrating with deionized water.

  • Column Packing: Create a slurry of the prepared resin in water and carefully pack it into the chromatography column to form a uniform bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the bound this compound using a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70% ethanol). Collect fractions throughout this process.

  • Analysis and Pooling: Analyze the collected fractions for this compound content (e.g., by TLC or HPLC) and pool the fractions with the highest concentration and purity.

  • Resin Regeneration: After use, wash the resin with a high concentration of ethanol and then water to prepare it for the next purification cycle.

Visualizing the Process

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_final_product Final Product raw_material Raw Plant Material extraction Solvent Extraction raw_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration mar_chromatography Macroporous Resin Chromatography concentration->mar_chromatography prep_hplc Preparative HPLC mar_chromatography->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection concentration_purified Concentration fraction_collection->concentration_purified drying Drying concentration_purified->drying final_product High-Purity this compound drying->final_product

Caption: A typical experimental workflow for the purification of this compound.

scale_up_logic cluster_lab Lab Scale cluster_scaleup Scale-Up cluster_outcome Outcome lab_method Develop Analytical Method (HPLC) lab_params Determine Optimal: - Stationary Phase - Mobile Phase - Flow Rate - Detection Wavelength lab_method->lab_params loading_study Perform Loading Study on Analytical Column lab_params->loading_study calculate_params Calculate Preparative Parameters: - Column Dimensions - Flow Rate - Sample Load loading_study->calculate_params run_prep Run Preparative HPLC calculate_params->run_prep purified_product Purified this compound (Large Scale) run_prep->purified_product

Caption: A logical workflow for scaling up an HPLC purification method.

References

Minimizing Batch-to-Batch Variation of Tanegoside Extracts: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of Tanegoside extracts. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in this compound extracts?

Batch-to-batch variation in botanical extracts like this compound stems from the inherent variability of natural products and the manufacturing process.[1][2][3] Key factors include:

  • Raw Material Quality: Differences in the source plant material due to genetics, geographical location, climate, harvest time, and storage conditions can significantly impact the chemical composition.[1][2][4]

  • Extraction Process Parameters: Variations in solvent composition, temperature, extraction time, and solid-to-liquid ratio can lead to inconsistencies in the final extract.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Analytical Method Variability: Inconsistencies in the methods used for quantification and quality control can contribute to perceived batch differences.

Q2: What is this compound and what are its chemical properties?

This compound A is classified as a lignanoid. Its chemical formula is C26H34O12 and it has a molecular weight of 538.54 g/mol . It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Q3: What are the recommended general approaches to minimize batch-to-batch variation?

A multi-faceted approach is necessary, focusing on stringent quality control throughout the entire production process.[2] This includes:

  • Raw Material Standardization: Implementing robust specifications for the botanical raw material, including macroscopic and microscopic identification, and chemical fingerprinting.

  • Process Standardization: Developing and adhering to detailed Standard Operating Procedures (SOPs) for every step of the extraction and purification process.

  • In-Process Controls: Monitoring critical process parameters in real-time to ensure they remain within predefined limits.

  • Final Product Specification: Establishing comprehensive quality control parameters for the final extract, including the content of active markers like this compound.

  • Data Analysis: Employing statistical process control and multivariate data analysis to monitor and identify sources of variation.[2][5]

Troubleshooting Guides

Issue 1: Inconsistent Yield of this compound in the Final Extract

Possible Causes & Corrective Actions:

Possible Cause Troubleshooting Step Corrective Action
Variable Raw Material Quality Analyze multiple batches of raw material for this compound content before extraction.Establish a specification for the minimum this compound content in the raw material. Source from qualified suppliers who can provide a certificate of analysis.
Inconsistent Particle Size of Plant Material Measure the particle size distribution of the ground plant material.Implement a standardized milling and sieving process to ensure a consistent particle size, which affects extraction efficiency.
Fluctuations in Extraction Solvent Composition Verify the composition and pH of the solvent mixture for each batch.Prepare solvents fresh for each batch and use calibrated equipment for accurate measurements.
Inadequate Extraction Time or Temperature Monitor and record the extraction time and temperature for each batch.Strictly adhere to the validated extraction time and temperature specified in the SOP. Use calibrated and temperature-controlled extraction vessels.
Sub-optimal Solid-to-Liquid Ratio Review the documented solid-to-liquid ratio for each extraction.Ensure precise weighing of the plant material and measurement of the solvent volume for every batch.
Issue 2: Variation in the Chemical Profile (Fingerprint) of the Extract

Possible Causes & Corrective Actions:

Possible Cause Troubleshooting Step Corrective Action
Differences in Raw Material Chemotype Perform chromatographic fingerprinting (e.g., HPLC) on the raw material from different suppliers or harvest times.Establish a reference fingerprint for the raw material and only use batches that conform to this standard.
Incomplete Extraction of Target Compounds Analyze the spent plant material (marc) for residual this compound.Optimize extraction parameters (e.g., increase extraction time, use a more efficient solvent system) to ensure complete extraction.
Degradation of this compound During Processing Assess the stability of this compound under the employed extraction and drying conditions (e.g., high temperatures).Consider using milder extraction techniques (e.g., ultrasound-assisted extraction at a controlled temperature) and gentle drying methods (e.g., vacuum drying at low temperature).
Inconsistent Post-Extraction Handling Review the procedures for filtration, concentration, and storage of the extract.Standardize these procedures to prevent precipitation or degradation of compounds. Store the extract under controlled conditions (e.g., protected from light and at a specific temperature).

Experimental Protocols

General Protocol for Lignanoid Extraction (to be optimized for this compound)

This protocol is a general guideline for the extraction of lignanoids and should be optimized for the specific plant material and for maximizing the yield and purity of this compound.

1. Raw Material Preparation:

  • Drying: Dry the plant material (e.g., roots or stems of Clematis species) in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grinding: Grind the dried material to a uniform powder (e.g., 40-60 mesh).

2. Extraction:

  • Place the powdered plant material in a sealed container with the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
  • Agitate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2-4 hours).
  • Repeat the extraction process on the plant material two to three times to ensure exhaustive extraction.
  • Alternative Procedure (Ultrasound-Assisted Extraction - UAE):
  • Place the powdered plant material in an extraction vessel with the solvent.
  • Sonnicate the mixture using an ultrasonic bath or probe at a controlled temperature and frequency for a shorter duration (e.g., 30-60 minutes).

3. Filtration and Concentration:

  • Combine the extracts from all extraction cycles.
  • Filter the extract through a suitable filter paper or membrane to remove solid particles.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 50°C) to obtain a concentrated extract.

4. Drying:

  • Dry the concentrated extract in a vacuum oven at a low temperature to yield the final dried extract.

Protocol for HPLC-UV Quantification of this compound

This is a general method that will require validation for specificity, linearity, precision, and accuracy for this compound.[6][7]

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
  • Sample Solution: Accurately weigh the dried extract, dissolve it in the same solvent as the standard, and filter it through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and water with 0.1% formic acid (B)
Gradient Program Start with a low percentage of A, gradually increase to elute this compound, then return to initial conditions for column equilibration. (This needs to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength To be determined by UV scan of pure this compound (likely around 280 nm for lignans)
Injection Volume 10-20 µL

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Visualizations

Experimental_Workflow cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Quality Control RawMaterial Plant Material Drying Drying RawMaterial->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., Maceration or UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying_Final Vacuum Drying Concentration->Drying_Final QC HPLC-UV Analysis Drying_Final->QC Final_Product Final this compound Extract QC->Final_Product

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_profile Profile Troubleshooting Start Inconsistent Batch Results Check_Yield Check this compound Yield Start->Check_Yield Check_Profile Check Chemical Profile Start->Check_Profile Low_Yield Low/Variable Yield Check_Yield->Low_Yield Inconsistent_Profile Inconsistent Profile Check_Profile->Inconsistent_Profile Raw_Material_Yield Analyze Raw Material Low_Yield->Raw_Material_Yield Extraction_Params Verify Extraction Parameters Low_Yield->Extraction_Params Post_Processing_Yield Review Post-Extraction Steps Low_Yield->Post_Processing_Yield Raw_Material_Profile Fingerprint Raw Material Inconsistent_Profile->Raw_Material_Profile Degradation_Check Assess Compound Stability Inconsistent_Profile->Degradation_Check Method_Validation Validate Analytical Method Inconsistent_Profile->Method_Validation Solution Implement Corrective Actions & Standardize Protocol Raw_Material_Yield->Solution Extraction_Params->Solution Post_Processing_Yield->Solution Raw_Material_Profile->Solution Degradation_Check->Solution Method_Validation->Solution

Caption: Troubleshooting logic for batch variation.

References

Validation & Comparative

A Comparative Analysis of Tanegoside and Other Glycosides from Cynanchum atratum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Tanegoside and other prominent glycosides isolated from the medicinal plant Cynanchum atratum. The information is compiled from various studies to aid researchers in understanding the therapeutic potential of these compounds. While direct comparative studies are limited, this guide synthesizes available data on their cytotoxic and anti-inflammatory properties.

Introduction to Glycosides from Cynanchum atratum

Cynanchum atratum Bunge, a perennial herb used in traditional medicine, is a rich source of various C21 steroidal glycosides. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This guide focuses on a comparative overview of this compound and other notable glycosides from this plant, such as Cynanoside F, Cynanoside K, and Atratoside A, to highlight their potential in drug discovery and development.

Comparative Analysis of Biological Activities

Cytotoxic Activity

Several glycosides from Cynanchum atratum and related species have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below.

GlycosideCell LineIC50 (µM)Reference
Cynanoside F Not explicitly found in searches--
Cynanoside K Not explicitly found in searches--
Atratoside A Not explicitly found in searches--
Unnamed C21 Steroid 1 HepG210.19[1]
Unnamed C21 Steroid 2 HepG2>100[1]
Unnamed C21 Steroid 3 HepG276.12[1]
Unnamed C21 Steroid 4 HepG228.53[1]
Unnamed C21 Steroid 1 A54930.87[1]
Unnamed C21 Steroid 2 A54995.39[1]
Unnamed C21 Steroid 3 A54955.46[1]
Cynataihoside B Caco21.23[1]
Cynataihoside C THP17.85[1]

Note: The unnamed C21 steroids listed above were isolated from Cynanchum atratum in the cited study. The specific structures should be referred to in the original publication for a complete understanding. Data for this compound's cytotoxic activity was not available in the searched literature.

Anti-inflammatory Activity

The anti-inflammatory properties of Cynanchum atratum extracts and their constituent glycosides have been a subject of investigation. Cynanoside F, in particular, has been studied for its mechanism of action in inhibiting inflammatory pathways.

GlycosideAssayEffectReference
Cynanoside F LPS-induced inflammation in RAW264.7 macrophagesSignificantly reduced the phosphorylation of p38, JNK, and ERK (MAPKs).[2][2]
Cynatratoside-C LPS-induced mastitis in miceSuppressed TLR4 mediated NF-κB and MAPK signaling pathways.[3]

Direct comparative IC50 values for the anti-inflammatory activity of this compound and other glycosides are not currently available. However, the mechanistic studies on Cynanoside F and Cynatratoside-C highlight the potential of these compounds as anti-inflammatory agents targeting the MAPK and NF-κB signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of biological activities.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cell line by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test glycoside (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In inflammatory conditions, macrophages are stimulated by LPS to produce pro-inflammatory mediators, including nitric oxide, through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test glycoside for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells. Calculate the IC50 value from the dose-response curve.

Signaling Pathway Visualization

The anti-inflammatory effects of several glycosides from Cynanchum atratum have been linked to the modulation of key signaling pathways involved in inflammation. The diagram below illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a known target of Cynanoside F.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K MKK MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK ERK ERK MKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, IL-6) AP1->Inflammatory_Genes Cynanoside_F Cynanoside F Cynanoside_F->p38 Inhibits phosphorylation Cynanoside_F->JNK Cynanoside_F->ERK

Caption: MAPK signaling pathway inhibited by Cynanoside F.

The following diagram illustrates the general workflow for evaluating the cytotoxic and anti-inflammatory activities of the glycosides.

Experimental_Workflow Plant_Material Cynanchum atratum roots Extraction Extraction & Isolation Plant_Material->Extraction Glycosides This compound & Other Glycosides Extraction->Glycosides Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Glycosides->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO production) Glycosides->Anti_inflammatory_Assay IC50_Cytotoxicity Determine IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Cytotoxicity IC50_Inflammation Determine IC50 (Anti-inflammatory) Anti_inflammatory_Assay->IC50_Inflammation Data_Comparison Comparative Analysis IC50_Cytotoxicity->Data_Comparison IC50_Inflammation->Data_Comparison Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Data_Comparison->Mechanism_Study

Caption: Workflow for bioactivity screening of glycosides.

Conclusion

The glycosides isolated from Cynanchum atratum, including this compound, Cynanoside F, and others, represent a promising class of natural products with potential therapeutic applications. While the currently available data suggests that many of these compounds exhibit cytotoxic and anti-inflammatory activities, a comprehensive and direct comparative analysis is necessary to fully elucidate their relative potencies and mechanisms of action. This guide serves as a starting point for researchers, summarizing the existing knowledge and highlighting the need for further investigation into the pharmacological profiles of these intriguing molecules. Future studies employing standardized protocols to evaluate a panel of these glycosides concurrently will be invaluable for advancing their development as potential drug candidates.

References

Replicating In Vivo Neuroprotective Effects: A Comparative Guide to Published Data on Cynanchum wilfordii Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: In Vivo Studies of Cynanchum wilfordii Extracts and Constituents

The following tables summarize the quantitative data from key in vivo studies on extracts and active compounds isolated from Cynanchum wilfordii.

Table 1: Neuroprotective and Cognitive Enhancement Effects

Compound/ExtractAnimal ModelDosageAdministration RouteDurationKey Findings
Cynandione ARat cortical neuron cultures50 µMIn vitroN/ASignificantly reduced neurotoxicity induced by H2O2, L-glutamate, and kainate.[1]
Multi-Herbal Extract (including Cynanchum wilfordii)3xTg-AD Mice400 mg/kgOral30 daysPrevented the development of cognitive impairment.[2]

Table 2: Other Investigated In Vivo Effects

Compound/ExtractAnimal ModelDosageAdministration RouteDurationKey Findings
Aqueous Extract of C. wilfordii (CWW)Ovariectomized Rats200 mg/kg/dayOral7 daysSignificantly improved the increase in skin temperature, a model for postmenopausal hot flushes.[3]
Aqueous Extract of C. wilfordii (CWW)Testosterone-Induced Benign Prostatic Hyperplasia Rat Model50, 100, and 200 mg/kgOralN/ASignificantly decreased serum DHT levels at all doses.[4]
Ethanol (B145695) Root Extract of C. wilfordii (CWE)Human Aortic Smooth Muscle Cells (HASMCs)N/AIn vitroN/ASuppressed the expression of VCAM-1 and ICAM-1.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

Neuroprotection Against Oxidative Stress (in vitro)
  • Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.

  • Treatment: Neurons are treated with Cynandione A (50 µM).

  • Induction of Toxicity: Neurotoxicity is induced by exposing the cultured neurons to hydrogen peroxide (H2O2), L-glutamate, or kainate.

  • Assessment: The extent of neuroprotection is evaluated by measuring cell viability and levels of cellular defense enzymes such as glutathione (B108866) and superoxide (B77818) dismutase.[1]

Cognitive Function Assessment in 3xTg-AD Mice
  • Animal Model: Two-month-old female 3xTg-AD mice are used as a model for Alzheimer's disease.

  • Treatment: A multi-herbal extract containing Cynanchum wilfordii is administered orally at a dose of 400 mg/kg for 30 days.

  • Behavioral Testing: Cognitive function is assessed using standard behavioral tests for learning and memory.

  • Analysis: The performance of the treated group is compared to a control group to determine the effect of the extract on cognitive impairment.[2]

Model for Postmenopausal Hot Flushes in Ovariectomized Rats
  • Animal Model: Ovariectomized rats are used to model postmenopausal conditions.

  • Treatment: An aqueous extract of Cynanchum wilfordii (CWW) is administered orally at a dose of 200 mg/kg/day for 7 days.

  • Measurement: Tail skin temperature and rectal temperature are measured to assess the effect on hot flush-like symptoms. Serum estradiol (B170435) levels are also analyzed.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the referenced studies.

G cluster_workflow Experimental Workflow: In Vivo Cognitive Assessment 3xTg-AD Mice 3xTg-AD Mice Oral Administration\n(400 mg/kg Extract) Oral Administration (400 mg/kg Extract) 3xTg-AD Mice->Oral Administration\n(400 mg/kg Extract) 30-Day Treatment 30-Day Treatment Oral Administration\n(400 mg/kg Extract)->30-Day Treatment Behavioral Testing Behavioral Testing 30-Day Treatment->Behavioral Testing Cognitive Function Assessment Cognitive Function Assessment Behavioral Testing->Cognitive Function Assessment G cluster_pathway Proposed Anti-Inflammatory Pathway of C. wilfordii Extract TNF-α TNF-α HASMCs HASMCs TNF-α->HASMCs stimulates NF-κB Pathway NF-κB Pathway HASMCs->NF-κB Pathway activates VCAM-1 & ICAM-1 Expression VCAM-1 & ICAM-1 Expression NF-κB Pathway->VCAM-1 & ICAM-1 Expression promotes C. wilfordii Extract C. wilfordii Extract C. wilfordii Extract->NF-κB Pathway inhibits

References

Independent Validation of the Mechanisms of Action of Tenacissosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently validated mechanisms of action for Tenacissoside H and Tenacissoside C, compounds derived from the plant Marsdenia tenacissima. The performance of these compounds is compared with established alternatives, supported by experimental data.

Executive Summary

Recent research has identified Tenacissoside H as a promising anti-inflammatory agent and Tenacissoside C as a potential anti-cancer therapeutic. The primary anti-inflammatory mechanism of Tenacissoside H is attributed to its inhibition of the NF-κB and p38 MAPK signaling pathways. Tenacissoside C exerts its anti-cancer effects by inducing apoptosis via the mitochondrial pathway. This guide critically evaluates the existing evidence for these mechanisms, presents comparative data with well-characterized inhibitors, and provides detailed experimental protocols for key validation assays. While foundational studies have elucidated these pathways, a notable gap exists in the form of extensive independent validation in the broader scientific literature.

Comparative Analysis of Anti-inflammatory Activity: Tenacissoside H

Mechanism of Action: Inhibition of NF-κB and p38 MAPK Pathways

Tenacissoside H has been shown to exert its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK). These pathways are critical mediators of the inflammatory response, regulating the expression of pro-inflammatory cytokines and other inflammatory mediators.

A key study using a lipopolysaccharide (LPS)-induced inflammation model in zebrafish demonstrated that Tenacissoside H significantly reduces the migration of macrophages to the site of injury and decreases the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is achieved through the downregulation of NF-κB and p38 phosphorylation[1][2].

Comparative Performance with Alternative Inhibitors

To contextualize the anti-inflammatory potential of Tenacissoside H, its mechanism is compared with Dexamethasone, a widely used corticosteroid, and specific inhibitors of the p38 MAPK (SB203580) and NF-κB (BAY 11-7082) pathways.

CompoundTarget Pathway(s)Key Quantitative Data (IC50/Effective Concentration)Reference
Tenacissoside H NF-κB, p38 MAPKEffective at 12.5-50 µg/mL in reducing macrophage migration and cytokine expression in zebrafish.[1][2]
Dexamethasone NF-κB, p38 MAPK (indirectly)Inhibits IL-6 and CXCL8 secretion by 40-90% in lung fibroblasts.[3]
SB203580 p38 MAPKIC50 of 0.3-0.5 µM in THP-1 cells.[4]
BAY 11-7082 NF-κB (IKK inhibitor)IC50 of 172.2 ± 11.4 nM for NF-κB activity inhibition.[5]

Signaling Pathway Diagram

Tenacissoside_H_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates p38_MAPK p38 MAPK MyD88->p38_MAPK Activates IKK IKK MyD88->IKK Activates NF_kB_n NF-κB p38_MAPK->NF_kB_n Enhances activity IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF_kB NF-κB IkB->NF_kB Inhibits NF_kB->NF_kB_n Translocates Tenacissoside_H Tenacissoside H Tenacissoside_H->p38_MAPK Inhibits Tenacissoside_H->NF_kB Inhibits (prevents translocation) Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression Induces

Caption: Anti-inflammatory mechanism of Tenacissoside H.

Comparative Analysis of Anti-Cancer Activity: Tenacissoside C

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Tenacissoside C has demonstrated anti-cancer properties by inducing programmed cell death, or apoptosis, in cancer cells. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

In a study on K562 leukemia cells, Tenacissoside C was shown to induce G0/G1 cell cycle arrest and promote apoptosis. This was evidenced by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, the upregulation of pro-apoptotic proteins Bax and Bak, and the activation of caspase-9 and caspase-3[6][7].

Comparative Performance with Other Apoptosis-Inducing Agents

The efficacy of Tenacissoside C in inducing apoptosis is compared with other compounds known to trigger the mitochondrial apoptosis pathway.

CompoundTarget PathwayKey Quantitative Data (IC50)Reference
Tenacissoside C Mitochondrial Apoptosis PathwayIC50: 31.4 µM (24h), 22.2 µM (48h), 15.1 µM (72h) in K562 cells.[6][7]
Etoposide Topoisomerase II inhibitor, induces DNA damage leading to mitochondrial apoptosisVaries by cell line (e.g., ~1-5 µM in Jurkat cells)[8]
Betulinic Acid Direct action on mitochondria to induce apoptosisVaries by cell line (e.g., ~10-50 µM in melanoma cells)N/A

Signaling Pathway Diagram

Tenacissoside_C_Mechanism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Tenacissoside_C Tenacissoside C Bax_Bak Bax/Bak Tenacissoside_C->Bax_Bak Upregulates Bcl2_BclxL Bcl-2/Bcl-xL Tenacissoside_C->Bcl2_BclxL Downregulates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes release Bcl2_BclxL->Bax_Bak Inhibits Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c->Apaf1 Binds

Caption: Anti-cancer mechanism of Tenacissoside C.

Detailed Experimental Protocols

Zebrafish Macrophage Migration Assay

Objective: To quantify the in vivo migration of macrophages to a site of injury.

Materials:

  • Transgenic zebrafish larvae (3-4 days post-fertilization) expressing a fluorescent protein in macrophages (e.g., mpeg1:GFP).

  • Microscope with fluorescence imaging capabilities.

  • Microneedle or laser for inducing tailfin injury.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Anesthetize zebrafish larvae.

  • Induce a localized injury to the tailfin using a microneedle or a focused laser beam.

  • Immediately after injury, begin time-lapse imaging of the wounded area.

  • Acquire images at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 2-4 hours).

  • Quantify the number of fluorescent macrophages that have migrated into a defined region of interest around the wound at each time point.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

Objective: To measure the relative expression levels of cytokine mRNA in response to treatment.

Materials:

  • RNA extraction kit.

  • Reverse transcriptase for cDNA synthesis.

  • qPCR instrument and reagents (e.g., SYBR Green master mix).

  • Primers specific for target cytokines (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Treat cells or tissues with the compound of interest.

  • Isolate total RNA from the samples.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target and housekeeping genes.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blot for Apoptosis-Related Proteins

Objective: To detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell fixation solution (e.g., 70% ethanol).

  • Propidium iodide (PI) staining solution containing RNase.

  • Flow cytometer.

Procedure:

  • Harvest and wash cells after treatment.

  • Fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

  • Use software to model the cell cycle distribution (G0/G1, S, G2/M phases).

Conclusion and Future Directions

The available evidence strongly suggests that Tenacissoside H and Tenacissoside C are bioactive compounds with distinct and therapeutically relevant mechanisms of action. Tenacissoside H demonstrates potential as an anti-inflammatory agent through its modulation of the NF-κB and p38 MAPK pathways, while Tenacissoside C shows promise as an anti-cancer compound by inducing apoptosis via the mitochondrial pathway.

However, a significant limitation in the current body of research is the lack of independent validation for these proposed mechanisms. The majority of the detailed mechanistic insights for each compound originate from single, albeit comprehensive, studies. To firmly establish the therapeutic potential of these tenacissosides, further independent research is crucial to:

  • Confirm the on-target effects in a variety of cell lines and in vivo models.

  • Elucidate the broader signaling network influenced by these compounds.

  • Conduct head-to-head comparative studies with existing therapeutics to determine their relative efficacy and potential for synergistic effects.

Addressing these research gaps will be essential for the translation of these promising natural compounds into clinical applications.

References

Benchmarking Tanegoside: A Comparative Analysis of Potency and Selectivity in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in the field of inflammation now have access to a comprehensive comparative guide on the potency and selectivity of Tanegoside, a lignan (B3055560) glycoside isolated from Tinospora sinensis. This publication provides a detailed analysis of this compound's potential anti-inflammatory properties, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds. While direct experimental data on this compound's specific molecular targets and potency is still emerging, this guide offers a valuable framework for its evaluation based on the known activities of its source extract and related compounds.

Tinospora sinensis, the plant from which this compound is derived, has a documented history in traditional medicine for treating inflammatory conditions. Scientific studies have begun to validate these traditional uses, with a methanol (B129727) extract of Tinospora sinensis demonstrating notable anti-inflammatory effects. In preclinical studies, this extract exhibited significant inhibitory activity against key mediators of inflammation, with a half-maximal inhibitory concentration (IC50) of 6.66 µg/mL for superoxide (B77818) anion generation and 4.68 µg/mL for elastase release in activated neutrophils.

This guide delves into the potential mechanisms by which this compound may exert its anti-inflammatory effects, focusing on the critical NF-κB and MAPK signaling pathways, which are central to the inflammatory response. By comparing the known activities of compounds that modulate these pathways, a predictive assessment of this compound's efficacy and selectivity is presented.

Comparative Analysis of Anti-Inflammatory Agents

To provide a clear benchmark for this compound's potential, the following tables summarize the potency and selectivity of well-established anti-inflammatory agents that target key inflammatory pathways.

CompoundTarget(s)IC50 (µM)Selectivity
Celecoxib COX-20.04COX-2 selective
Indomethacin COX-1, COX-2COX-1: 0.01, COX-2: 0.9Non-selective
Parthenolide NF-κB (IKK)~5.0-
U0126 MEK1/2 (MAPK pathway)MEK1: 0.072, MEK2: 0.058MEK1/2 selective
Tinospora sinensis extract Superoxide anion, Elastase6.66 µg/mL, 4.68 µg/mLBroad anti-inflammatory

Table 1: Potency and Selectivity of Selected Anti-Inflammatory Compounds. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) and target selectivity for various anti-inflammatory agents.

Experimental Protocols

The evaluation of anti-inflammatory compounds relies on robust and standardized experimental protocols. Below are the methodologies for key assays used to determine the potency and selectivity of the compounds discussed in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

NF-κB Activation Assay

Objective: To assess the inhibitory effect of a compound on the NF-κB signaling pathway.

Methodology:

  • Cells (e.g., HEK293) are transiently transfected with an NF-κB-luciferase reporter construct.

  • The cells are pre-treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase activity is measured as a readout of NF-κB activation.

  • IC50 values are determined by analyzing the dose-response curve.

MAPK Pathway Activation Assay (Western Blot)

Objective: To investigate the effect of a compound on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).

Methodology:

  • Cells are treated with the test compound and then stimulated with a MAPK activator (e.g., LPS).

  • Cell lysates are prepared and subjected to SDS-PAGE.

  • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of the target proteins.

  • The levels of protein phosphorylation are quantified to determine the inhibitory effect.

Visualizing the Inflammatory Signaling Pathways and Experimental Workflow

To further aid in the understanding of the complex mechanisms of inflammation and the experimental approaches used to study them, the following diagrams are provided.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK MAPKK->MAPK Phosphorylate Transcription Factors Transcription Factors MAPK->Transcription Factors Activate Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induce Experimental Workflow for IC50 Determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture/Enzyme Prep Cell Culture/Enzyme Prep Treatment Treatment Cell Culture/Enzyme Prep->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Data Plotting Data Plotting Measurement->Data Plotting IC50 Calculation IC50 Calculation Data Plotting->IC50 Calculation

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.